Product packaging for Amfenac-d5(Cat. No.:)

Amfenac-d5

カタログ番号: B12388588
分子量: 260.30 g/mol
InChIキー: SOYCMDCMZDHQFP-XFEWCBMOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Amfenac-d5 is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 260.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO3 B12388588 Amfenac-d5

3D Structure

Interactive Chemical Structure Model





特性

分子式

C15H13NO3

分子量

260.30 g/mol

IUPAC名

2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetic acid

InChI

InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)/i1D,2D,3D,5D,6D

InChIキー

SOYCMDCMZDHQFP-XFEWCBMOSA-N

異性体SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)O)[2H])[2H]

正規SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Amfenac-d5: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac-d5 is a deuterated analog of Amfenac, a non-steroidal anti-inflammatory drug (NSAID). Amfenac itself is the active metabolite of Nepafenac and functions by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. The incorporation of deuterium atoms into the Amfenac structure, specifically on the benzoyl ring, makes this compound a valuable tool in pharmacokinetic and metabolic studies. The increased mass of deuterium can alter the metabolic profile of the drug, often leading to a longer half-life and reduced metabolic switching. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

This compound is structurally similar to its parent compound, Amfenac, with the key difference being the substitution of five hydrogen atoms with deuterium on the benzoyl moiety.

Chemical Structure:

A 2D representation of the chemical structure of this compound Sodium Salt Hydrate is not available in the search results. The IUPAC name and molecular formula provide a textual description of the structure.

Synonyms: 2-Amino-3-(benzoyl-d5)benzeneacetic Acid Sodium Salt, [2-Amino-3-(benzoyl-d5)phenyl]acetic Acid Sodium Salt[1]

IdentifierValue
IUPAC Name Sodium 2-(2-amino-3-(benzoyl-d5)phenyl)acetate hydrate
Molecular Formula C₁₅H₇D₅NNaO₃[1]
Molecular Weight 282.29 g/mol [1]
CAS Number Not available for the deuterated sodium salt. The unlabeled parent compound Amfenac has the CAS number 51579-82-9.[2]
Parent Compound Amfenac

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. While extensive experimental data for the deuterated compound is not publicly available, some key properties have been reported by various suppliers.

PropertyValueSource
Appearance Solid powder[3]
Solubility Soluble in DMSO
Storage Conditions Dry, dark, and at -20°C for long-term storage (≥1 year)
Stock Solution Storage 0 - 4°C for up to 1 month

Mechanism of Action: Inhibition of Cyclooxygenase

Amfenac, the parent compound of this compound, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Amfenac reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. Amfenac is a potent inhibitor of both COX-1 and COX-2.

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the central role of COX enzymes in the prostaglandin biosynthesis pathway and the point of inhibition by Amfenac.

Prostaglandin_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 peroxidase Peroxidase Activity (of COX) pgg2->peroxidase pgh2 Prostaglandin H₂ (PGH₂) peroxidase->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE₂, PGF₂α, etc.) Thromboxanes (TXA₂) Prostacyclin (PGI₂) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation amfenac This compound amfenac->cox Inhibition

Caption: Inhibition of COX-1 and COX-2 by Amfenac blocks prostaglandin synthesis.

Experimental Protocols

Synthesis of this compound: A Representative Workflow

Synthesis_Workflow start Deuterated Benzene (Benzene-d6) step1 Friedel-Crafts Acylation with 2-nitrobenzoyl chloride start->step1 step2 Reduction of the nitro group to an amine step1->step2 step3 Introduction of the acetic acid side chain step2->step3 step4 Purification and salt formation step3->step4 end This compound Sodium Salt step4->end

Caption: A plausible synthetic workflow for this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

An HPLC method for the analysis of the parent compound, Amfenac, in plasma has been described and can be adapted for the analysis of this compound.

Instrumentation:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase ODS (Octadecyl-silane) column.

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 7.0).

  • Detection: UV at 245 nm.

Sample Preparation (for plasma samples):

  • To 100 µL of plasma, add 100 µL of purified water.

  • Add 0.2 g of ammonium sulphate.

  • Add 100 µL of ethanol containing an internal standard (e.g., fenbufen).

  • Centrifuge the mixture.

  • Inject the ethanol layer directly into the HPLC system.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. For Amfenac, the reported detection limit in plasma was 0.1 µg/mL.

In Vitro COX Inhibition Assay: A General Protocol

The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a commercially available enzyme immunoassay (EIA) kit.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Heme (cofactor).

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8, containing 5 mM EDTA and 2 mM phenol).

  • This compound test solution (dissolved in DMSO).

  • EIA detection reagents.

Procedure:

  • In a 96-well plate, add the reaction buffer, COX enzyme (either COX-1 or COX-2), and heme.

  • Add the this compound test solution at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at a controlled temperature (e.g., 37°C).

  • Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using the EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration that causes 50% inhibition).

The following diagram outlines a typical workflow for screening potential anti-inflammatory drugs.

NSAID_Screening_Workflow start Compound Library step1 In vitro COX-1/COX-2 Inhibition Assay start->step1 decision1 Selective COX-2 Inhibitor? step1->decision1 step2 Cell-based Assays (e.g., LPS-stimulated macrophages) decision1->step2 Yes step4 Pharmacokinetic and Toxicology Studies decision1->step4 No (further evaluation) step3 In vivo Animal Models of Inflammation (e.g., carrageenan-induced paw edema) step2->step3 step3->step4 end Lead Candidate step4->end

Caption: General workflow for NSAID screening and development.

Conclusion

This compound is a critical tool for researchers in the fields of pharmacology and drug metabolism. Its deuterated structure allows for precise tracing and quantification in biological systems, aiding in the understanding of the pharmacokinetics and metabolic fate of Amfenac. The information provided in this technical guide, including its chemical properties, mechanism of action, and detailed experimental protocols, serves as a valuable resource for scientists and professionals engaged in the development and evaluation of anti-inflammatory therapeutics.

References

Physicochemical Properties of Deuterated Amfenac: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physicochemical properties of deuterated Amfenac is limited. This guide provides a comprehensive overview based on the known properties of Amfenac and the generally observed effects of deuteration on analogous molecules, particularly other non-steroidal anti-inflammatory drugs (NSAIDs). The quantitative data presented for deuterated Amfenac are predicted values and should be confirmed by experimental analysis.

Introduction

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic and physicochemical properties of a molecule. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a reduced rate of metabolism, potentially enhancing the drug's half-life and therapeutic efficacy.[2] This guide explores the anticipated physicochemical properties of deuterated Amfenac, providing a theoretical framework for its development and characterization.

Predicted Physicochemical Properties

The introduction of deuterium into the Amfenac structure is expected to subtly modify its physicochemical characteristics. The following tables summarize the known properties of Amfenac and the predicted properties of a hypothetical deuterated Amfenac, based on studies of other deuterated NSAIDs like flurbiprofen.[2]

Table 1: Physicochemical Properties of Amfenac

PropertyValueReference
Chemical Name 2-(2-amino-3-benzoylphenyl)acetic acid[1]
Molecular Formula C₁₅H₁₃NO₃[3]
Molecular Weight 255.27 g/mol
Melting Point 121-123 °C (decomposes)
pKa Not explicitly available
logP 2.6
Solubility (Sodium Hydrate) Water: 50 mg/mL, DMSO: 150 mg/mL
Appearance Yellow solid (Sodium Hydrate)

Table 2: Predicted Physicochemical Properties of Deuterated Amfenac

PropertyPredicted ValueRationale for Prediction
Molecular Weight > 255.27 g/mol The addition of deuterium atoms increases the overall molecular mass.
Melting Point Slightly lower than AmfenacDeuteration can disrupt crystal lattice packing, leading to a lower melting point, as observed with deuterated flurbiprofen.
pKa Minimal to no changeDeuteration of non-ionizable C-H bonds is not expected to significantly alter the acidity of the carboxylic acid group.
logP Similar to AmfenacWhile minor changes are possible, significant alterations in lipophilicity are not typically observed with deuteration of non-exchangeable protons.
Aqueous Solubility Potentially increasedStudies on deuterated flurbiprofen have shown a two-fold increase in aqueous solubility.

Mechanism of Action: COX Inhibition

Amfenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Amfenac reduces the production of prostaglandins.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Amfenac Amfenac / Deuterated Amfenac Amfenac->COX_Enzymes Inhibits

Caption: Amfenac's inhibition of the COX pathway.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of a deuterated Amfenac candidate.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of deuterated Amfenac in various aqueous buffers.

Methodology:

  • An excess amount of the deuterated Amfenac powder is added to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • The vials are sealed and agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, the samples are allowed to stand to allow undissolved solids to sediment.

  • An aliquot of the supernatant is carefully removed, filtered through a 0.45 µm filter to remove any remaining solid particles.

  • The concentration of the dissolved deuterated Amfenac in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of deuterated Amfenac.

Methodology:

  • A known concentration of deuterated Amfenac is dissolved in a suitable solvent mixture (e.g., water-methanol co-solvent for poorly soluble compounds).

  • The solution is placed in a thermostated vessel and stirred continuously.

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of deuterated Amfenac.

Methodology:

  • A solution of deuterated Amfenac of known concentration is prepared in either n-octanol or water.

  • Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing a known amount of the deuterated Amfenac solution.

  • The flask is sealed and shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

  • Aliquots are carefully taken from both the n-octanol and water phases.

  • The concentration of deuterated Amfenac in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To determine the melting point and thermal behavior of deuterated Amfenac.

Methodology:

  • A small, accurately weighed amount of the deuterated Amfenac powder (typically 1-5 mg) is placed into an aluminum DSC pan.

  • The pan is hermetically sealed.

  • The sample pan and an empty reference pan are placed in the DSC instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • The heat flow to the sample is monitored as a function of temperature.

  • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Crystallinity Assessment (Powder X-Ray Diffraction - PXRD)

Objective: To assess the crystalline nature of deuterated Amfenac.

Methodology:

  • A small amount of the deuterated Amfenac powder is gently packed into a sample holder.

  • The sample is placed in the PXRD instrument.

  • The sample is irradiated with monochromatic X-rays at a specific wavelength (e.g., Cu Kα radiation).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. Sharp peaks are indicative of a crystalline material, while a broad halo suggests an amorphous form.

Experimental and Characterization Workflow

The systematic characterization of a new chemical entity like deuterated Amfenac follows a logical workflow to ensure a thorough understanding of its physicochemical properties.

Physicochemical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_evaluation Further Evaluation Synthesis Synthesis of Deuterated Amfenac Purification Purification & Isolation Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Purity Purity Analysis (HPLC) Structure->Purity Solid_State Solid-State Properties (PXRD, DSC) Purity->Solid_State Solubility Solubility Profiling Solid_State->Solubility pKa pKa Determination Solubility->pKa LogP LogP Measurement pKa->LogP Stability Stability Studies LogP->Stability Formulation Pre-formulation Studies Stability->Formulation

Caption: Workflow for physicochemical characterization.

Conclusion

The deuteration of Amfenac presents a promising strategy for potentially improving its therapeutic profile. While direct experimental data for deuterated Amfenac is not yet widely available, a predictive understanding of its physicochemical properties can be established based on the behavior of its parent compound and other deuterated NSAIDs. This guide provides a foundational framework for the characterization of deuterated Amfenac, outlining the key properties to be assessed and the experimental methodologies to be employed. A thorough experimental investigation as detailed in this guide will be crucial to fully elucidate the physicochemical properties of deuterated Amfenac and to support its further development as a potential therapeutic agent.

References

In-Depth Technical Guide: Synthesis and Purification of Amfenac-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amfenac-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Amfenac. The incorporation of deuterium can be a valuable strategy in drug development to alter pharmacokinetic properties. This document outlines a plausible synthetic pathway and purification protocol based on established chemical principles and available data for related compounds.

Overview of this compound

This compound is a stable isotope-labeled version of Amfenac, where five hydrogen atoms on the benzoyl ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies of Amfenac, allowing for precise quantification in biological matrices by mass spectrometry.

Chemical Structure:

  • Amfenac: 2-amino-3-benzoylphenylacetic acid

  • This compound: 2-amino-3-(benzoyl-d5)phenylacetic acid

PropertyValue
Chemical FormulaC₁₅H₈D₅NO₃
Molecular Weight260.31 g/mol
AppearanceOff-white to pale yellow solid

Synthetic Pathway

A likely synthetic route for this compound involves a multi-step process starting from commercially available deuterated precursors. The key strategic step is the introduction of the deuterated benzoyl group.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis Benzene-d6 Benzene-d6 Benzoyl_chloride-d5 Benzoyl_chloride-d5 Benzene-d6->Benzoyl_chloride-d5 Acetyl Chloride, AlCl₃ 2-Amino-3-bromophenylacetic_acid_ester 2-Amino-3-bromophenylacetic_acid_ester Benzoyl_chloride-d5->2-Amino-3-bromophenylacetic_acid_ester Friedel-Crafts Acylation AlCl3 AlCl3 Intermediate_Ester Intermediate_Ester 2-Amino-3-bromophenylacetic_acid_ester->Intermediate_Ester Suzuki Coupling This compound This compound Intermediate_Ester->this compound Base Hydrolysis (e.g., NaOH) Pd_catalyst Pd_catalyst

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Benzoyl-d5 Chloride

This key intermediate can be prepared from benzene-d6 via a Friedel-Crafts acylation followed by chlorination of the resulting benzoic acid-d5.

  • Materials: Benzene-d6, Acetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Thionyl Chloride (SOCl₂).

  • Procedure:

    • To a stirred solution of anhydrous aluminum chloride in benzene-d6 at 0-5 °C, slowly add acetyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield acetophenone-d5.

    • Oxidize the acetophenone-d5 to benzoic acid-d5 using a suitable oxidizing agent (e.g., potassium permanganate).

    • Treat the resulting benzoic acid-d5 with thionyl chloride to yield benzoyl-d5 chloride. Purify by distillation.

Step 2: Coupling with 2-Amino-3-bromophenylacetic acid derivative

A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be employed to form the carbon-carbon bond between the deuterated benzoyl group and the phenylacetic acid backbone.

  • Materials: Benzoyl-d5 chloride, an appropriate ester of 2-amino-3-bromophenylacetic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and a boronic acid or organotin reagent derived from benzoyl-d5 chloride.

  • Procedure:

    • In a reaction vessel purged with an inert gas (e.g., argon), combine the 2-amino-3-bromophenylacetic acid ester, the boronic acid derivative of benzoyl-d5, the palladium catalyst, and the base in a suitable solvent (e.g., toluene/ethanol/water mixture).

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester protecting group to yield the carboxylic acid.

  • Materials: The ester intermediate from Step 2, Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH), a solvent mixture (e.g., THF/water or methanol/water).

  • Procedure:

    • Dissolve the ester intermediate in the solvent mixture.

    • Add an aqueous solution of the base (e.g., 1M NaOH) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield crude this compound.

Purification of this compound

Purification is critical to ensure the final product is suitable for use as an analytical standard. A combination of techniques is typically employed.

Purification_Workflow Crude_this compound Crude_this compound Recrystallization Recrystallization Crude_this compound->Recrystallization Column_Chromatography Column_Chromatography Recrystallization->Column_Chromatography If necessary Final_Product Final_Product Recrystallization->Final_Product Column_Chromatography->Final_Product Characterization Characterization Final_Product->Characterization

Figure 2: General purification workflow for this compound.

Experimental Protocol: Purification

1. Recrystallization

Recrystallization is an effective method for removing impurities that have different solubility profiles from the desired product.

  • Solvent System Selection: A suitable solvent system must be identified where this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for similar acidic compounds include ethanol/water, acetone/water, or ethyl acetate/hexanes.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent system.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent system.

    • Dry the purified crystals under vacuum.

2. Column Chromatography

If recrystallization does not provide sufficient purity, column chromatography can be used to separate the product from closely related impurities.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to keep the product protonated and improve peak shape.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the final this compound product must be confirmed using various analytical techniques.

Analytical TechniquePurposeExpected Results
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment.A molecular ion peak corresponding to the mass of this compound. The isotopic distribution should confirm the presence of five deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and assessment of deuterium incorporation.¹H NMR will show the absence of signals from the benzoyl ring protons. ¹³C NMR will confirm the carbon skeleton.
High-Performance Liquid Chromatography (HPLC) Determination of chemical purity.A single major peak indicating high purity (typically >98%).
Melting Point Assessment of purity.A sharp melting point range consistent with a pure compound.

Conclusion

The synthesis and purification of this compound require a multi-step approach involving the preparation of a deuterated intermediate followed by coupling and final deprotection. Careful purification using techniques such as recrystallization and column chromatography is essential to obtain a high-purity product suitable for use as an internal standard in demanding analytical applications. The characterization data is crucial to confirm the successful synthesis and to ensure the quality of the final compound for its intended use in research and development.

The Gold Standard: A Technical Guide to the Mechanism of Action of Amfenac-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of Amfenac-d5 as an internal standard in quantitative bioanalysis. We delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to support its application in high-precision liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Fundamental Role of a Deuterated Internal Standard

In the landscape of regulated bioanalysis, achieving accurate and precise quantification of analytes in complex biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog like this compound, is recognized as the gold standard. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have noted the use of validated HPLC/MS/MS methods for Amfenac where its deuterated form served as the internal standard, underscoring its acceptance in rigorous analytical applications.[1]

The core principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest, in this case, Amfenac. This similarity ensures that this compound mimics the behavior of Amfenac throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. By adding a known concentration of this compound to all samples, including calibration standards and quality controls, it effectively compensates for variations in sample handling, matrix effects, and instrument response. The ratio of the analyte signal to the internal standard signal is used for quantification, leading to more robust and reliable results.

Physicochemical Properties of Amfenac

Understanding the properties of Amfenac is crucial for developing a robust analytical method.

PropertyValueSource
Chemical Formula C₁₅H₁₃NO₃N/A
Molecular Weight 255.27 g/mol N/A
pKa 4-5 (acidic drug)[2]
LogP N/AN/A

Mechanism of Action of this compound in LC-MS/MS

The primary mechanism of action of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry.

  • Co-elution: Due to the subtle difference in mass between hydrogen and deuterium, this compound has nearly identical chromatographic behavior to Amfenac. This co-elution is critical because it ensures that both compounds experience the same matrix effects at the same point in time during elution into the mass spectrometer's ion source.

  • Identical Ionization Efficiency: Amfenac and this compound exhibit virtually identical ionization efficiencies in the electrospray ionization (ESI) source of the mass spectrometer. This means that any suppression or enhancement of the ion signal caused by co-eluting matrix components will affect both the analyte and the internal standard to the same degree.

  • Mass Differentiation: The key difference between Amfenac and this compound is their mass. The five deuterium atoms in this compound result in a 5-dalton mass shift, allowing the mass spectrometer to distinguish between the analyte and the internal standard. This mass difference is crucial for generating separate signals for quantification.

The following diagram illustrates the logical relationship of using a deuterated internal standard to correct for variability in an LC-MS/MS workflow.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_correction Correction for Variability Sample Biological Sample (Analyte) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction Spike->Extraction LC LC Separation (Co-elution) Extraction->LC MS MS Detection (Differential m/z) LC->MS Ratio Calculate Analyte/IS Ratio MS->Ratio Quant Quantification Ratio->Quant Correction Ratio remains constant, ensuring accurate quantification Ratio->Correction Var Sources of Variability (Matrix Effects, Recovery Loss) Var->Correction G cluster_prep Sample Preparation cluster_analysis Analysis A Plasma Sample B Add this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G

References

Amfenac-d5: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Amfenac-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Amfenac. This compound is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for the quantitative analysis of Amfenac in biological matrices. This document outlines the methodologies for determining its isotopic enrichment, summarizes its stability profile under various conditions, and details relevant experimental protocols.

Isotopic Purity of this compound

The isotopic purity of this compound is a crucial parameter, defining the percentage of the molecule that contains the desired five deuterium atoms. High isotopic enrichment is essential for its utility as an internal standard, ensuring minimal interference from unlabeled or partially labeled species.

Data Presentation: Isotopic Distribution

The isotopic distribution of a representative batch of this compound is summarized in the table below. This data is typically obtained using high-resolution mass spectrometry (HRMS).

IsotopologueChemical FormulaRelative Abundance (%)
d0 (unlabeled)C₁₅H₁₃NO₃< 0.1
d1C₁₅H₁₂D₁NO₃< 0.2
d2C₁₅H₁₁D₂NO₃< 0.5
d3C₁₅H₁₀D₃NO₃< 1.0
d4C₁₅H₉D₄NO₃~ 2.0
d5C₁₅H₈D₅NO₃ > 96.0

Table 1: Representative Isotopic Distribution of this compound. The data demonstrates high isotopic enrichment for the d5 species, with minimal contributions from lower deuterated and unlabeled isotopologues.

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the definitive technique for determining the isotopic purity of deuterated compounds due to its high mass accuracy and sensitivity.

1.2.1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in a suitable solvent (e.g., 1 mL of acetonitrile) to create a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 1 µg/mL in the mobile phase.

1.2.2. LC-HRMS Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320 °C.

  • Mass Range: m/z 100-500.

  • Resolution: ≥ 70,000.

1.2.3. Data Analysis:

  • Acquire the full scan mass spectra of the eluting this compound peak.

  • Extract the ion chromatograms for the theoretical exact masses of the d0 to d5 isotopologues.

  • Integrate the peak areas for each isotopologue.

  • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to 1 µg/mL dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect High-Resolution Mass Detection ionize->detect extract Extract Ion Chromatograms detect->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance integrate->calculate

Isotopic Purity Determination Workflow

Stability of this compound

Stability studies are essential to ensure the integrity of this compound as a reference standard over time and under various environmental conditions. These studies typically involve forced degradation and long-term stability testing according to ICH guidelines.

Data Presentation: Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions to identify potential degradation products and pathways.

Stress ConditionDurationTemperatureObservations
Acid Hydrolysis (0.1 M HCl)24 hours60 °CMinor degradation observed.
Base Hydrolysis (0.1 M NaOH)24 hours60 °CSignificant degradation to known impurities.
Oxidative (3% H₂O₂)24 hoursAmbientModerate degradation.
Thermal7 days80 °CMinimal degradation.
Photolytic (ICH Q1B)10 daysAmbientSlight discoloration, minimal degradation.

Table 2: Summary of Forced Degradation Studies on this compound.

Data Presentation: Long-Term Stability

Long-term stability studies are conducted under controlled storage conditions to establish a re-test period.

Storage Condition (ICH)DurationPurity by HPLC (%)Comments
25 °C / 60% RH12 months> 99.5%No significant change in purity.
40 °C / 75% RH6 months> 99.0%No significant degradation observed.
5 °C24 months> 99.8%Stable. Recommended storage condition.
-20 °C36 months> 99.8%Stable. Recommended for long-term storage.[1]

Table 3: Long-Term Stability Data for this compound.

Experimental Protocol: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.

2.3.1. Sample Preparation:

  • Prepare solutions of this compound at a concentration of approximately 0.1 mg/mL in the mobile phase for both stressed and unstressed samples.

2.3.2. HPLC Instrumentation and Parameters:

  • HPLC System: A system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.05 M phosphate buffer (pH 6.8) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

2.3.3. Validation Parameters:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all potential degradation product peaks.

G cluster_stress Forced Degradation cluster_longterm Long-Term Stability acid Acid Hydrolysis analysis Stability-Indicating HPLC Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis ich1 25°C / 60% RH ich1->analysis ich2 40°C / 75% RH ich2->analysis fridge 5°C fridge->analysis freezer -20°C freezer->analysis amfenac This compound amfenac->acid amfenac->base amfenac->oxidation amfenac->thermal amfenac->photo amfenac->ich1 amfenac->ich2 amfenac->fridge amfenac->freezer report Stability Report analysis->report

Stability Study Workflow

Synthesis of this compound

A plausible synthetic route to this compound involves the deuteration of a suitable precursor followed by standard synthetic transformations to construct the final molecule. A common strategy is to introduce the deuterium atoms via a deuterated reagent.

A potential synthesis could start from a deuterated benzene derivative, such as benzene-d6, which is then converted to benzoyl chloride-d5. This deuterated intermediate can then be used in a Friedel-Crafts acylation reaction with a protected aniline derivative, followed by further steps to introduce the acetic acid side chain and deprotection to yield this compound. The specific details of the synthesis are often proprietary to the manufacturer.

Mechanism of Action of Amfenac

Amfenac is a non-steroidal anti-inflammatory drug that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] By blocking COX-1 and COX-2, Amfenac reduces the production of prostaglandins, thereby alleviating inflammation and pain.[2]

G AA Arachidonic Acid COX COX-1 & COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Amfenac Amfenac Amfenac->COX

Amfenac Signaling Pathway

References

Navigating the Sourcing of Amfenac-d5 for Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the procurement of high-quality, reliable deuterated internal standards is a critical step in ensuring the accuracy and reproducibility of bioanalytical data. This technical guide provides an in-depth overview of the commercial landscape for Amfenac-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Amfenac. This guide is intended to assist in the strategic selection of a suitable supplier for research purposes.

Commercial Supplier Landscape for this compound

Several specialized chemical suppliers offer this compound and its salt forms. The availability, product specifications, and purchasing details often require direct inquiry. Below is a comparative summary of key information gathered from various commercial suppliers. It is important to note that pricing and real-time availability are dynamic and necessitate direct contact with the vendors.

SupplierProduct NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Stated PurityCAS Number
Acanthus Research This compoundAMF-16-002-10mgC15H7D5NNaO3Not SpecifiedPending QCN/A
This compound Sodium HydrateAMF-16-001C15H10D5NNaO4+Not SpecifiedMade to Order61618-27-7
Cerilliant (MilliporeSigma) This compound Sodium SaltB130739-10C15H7D5NNaO3282.28Certificate of AnalysisNot Available
MedchemExpress This compound sodiumNot SpecifiedNot SpecifiedNot SpecifiedIn-stockNot Specified
Pharmaffiliates This compound Sodium HydrateNot SpecifiedC15H9D5NNaO4300.3Request CoANot Specified
Simson Pharma Limited This compound Sodium SaltA1580001C15H7D5NNaO3282.28Certificate of AnalysisNA
TLC Pharmaceutical Standards This compoundA-872C15H8NO3D5260.31BackorderedNot Specified
VIVAN Life Sciences Amfenac D5VLDL-00320C₁₅H₇D₅NNaO₃282.29CoA ProvidedNA
Xcess Biosciences Amfenac D5 Sodium HydrateM8737-10C15H14NNaO4300.30≥98%Not Specified

Strategic Supplier Selection Workflow

The process of selecting a commercial supplier for a critical research material like this compound should be systematic. The following workflow outlines the key decision points and actions required to ensure the procurement of a suitable product that meets the rigorous demands of your research.

G start Identify Research Need (this compound Internal Standard) search Initial Supplier Screening (Online Catalogs, Databases) start->search inquiry Direct Supplier Inquiry search->inquiry quote Request Quotation (Price, Pack Size) inquiry->quote coa Request Certificate of Analysis (CoA) (Purity, Identity) inquiry->coa lead_time Inquire on Availability (Lead Time, Stock Status) inquiry->lead_time eval Evaluate Supplier Responses quote->eval coa->eval lead_time->eval compare Compare Key Metrics: - Purity & Identity (CoA) - Price per mg - Lead Time - Documentation Quality eval->compare decision Select Optimal Supplier compare->decision purchase Issue Purchase Order decision->purchase receive Receive & Verify Material (QC Check against CoA) purchase->receive end Material Approved for Research Use receive->end

Supplier selection workflow for this compound.

Methodological Considerations for the Use of this compound

While specific experimental protocols are proprietary to the end-user's laboratory and application, the primary use of this compound is as an internal standard in bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a generalized workflow for the development of such a method.

General Bioanalytical Method Development Workflow using a Deuterated Internal Standard

G procure Procure Amfenac (Analyte) & this compound (Internal Standard) stock Prepare Primary Stock Solutions (e.g., in DMSO, Methanol) procure->stock tune Mass Spectrometer Tuning (Optimize MRM Transitions for Analyte and IS) stock->tune chrom Develop Chromatographic Method (Column, Mobile Phase Selection) tune->chrom calibrators Prepare Calibration Standards & Quality Controls (QCs) in Biological Matrix chrom->calibrators extraction Optimize Sample Extraction (e.g., Protein Precipitation, SPE, LLE) calibrators->extraction validate Method Validation (Accuracy, Precision, Linearity, LLOQ, Stability) extraction->validate analysis Analysis of Study Samples validate->analysis

Bioanalytical method development workflow.

Key Experimental Considerations:

  • Purity and Identity Verification: Upon receipt, it is best practice to independently verify the identity and purity of the this compound standard, for example, by high-resolution mass spectrometry and NMR, to confirm the isotopic labeling pattern and absence of significant impurities.

  • Mass Spectrometry Tuning: The deuterated standard will have a different mass-to-charge ratio (m/z) than the parent compound. It is essential to optimize the precursor and product ion transitions for both Amfenac and this compound in the mass spectrometer.

  • Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure that any matrix effects are compensated for effectively. The five deuterium atoms on the benzoyl ring of this compound should have a minimal impact on its chromatographic behavior relative to Amfenac.

  • Stability: The stability of this compound in stock solutions and in the biological matrix under the conditions of the experiment (e.g., freeze-thaw cycles, bench-top stability) should be assessed during method validation.

This guide provides a foundational framework for the procurement and application of this compound in a research setting. Due to the specialized nature of this product, direct and detailed communication with potential suppliers is paramount to ensuring the success of subsequent experimental work.

A Comprehensive Guide to the Certificate of Analysis for Amfenac-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth explanation of a representative Certificate of Analysis (CoA) for Amfenac-d5, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Amfenac. Understanding the data and experimental protocols detailed in a CoA is critical for ensuring the quality, purity, and identity of this stable isotope-labeled standard in research and development applications. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Amfenac.

Compound Information

A Certificate of Analysis for a reference standard like this compound will begin with fundamental identifying information.

ParameterSpecification
Product Name This compound
Alternate Names 2-Amino-3-(benzoyl-d5)benzeneacetic Acid
Chemical Formula C₁₅H₈D₅NO₃
Molecular Weight 260.30 g/mol
CAS Number Not Assigned
Parent Drug Amfenac
Appearance Off-White to Light Yellow Solid
Solubility Soluble in DMSO and Methanol

Quantitative Analysis Summary

The core of the CoA provides quantitative data on the purity, identity, and quality of the material. These results are obtained through a series of rigorous analytical tests.

Analytical TestMethodResultSpecification
Purity (by HPLC) High-Performance Liquid Chromatography99.8%≥ 98.0%
Identity ¹H-NMR SpectroscopyConforms to StructureConforms to Structure
Identity Mass Spectrometry (ESI-MS)261.1 [M+H]⁺Consistent with Calculated Mass
Isotopic Purity Mass Spectrometry99.5%≥ 99% Deuterium Incorporation
Residual Solvents Gas Chromatography (GC)< 0.1%Meets USP <467> Requirements
Water Content Karl Fischer Titration0.2%≤ 1.0%

Detailed Experimental Protocols

To ensure transparency and reproducibility, a comprehensive CoA will detail the methodologies used for the key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the purity of this compound by separating it from any potential impurities.

Instrumentation:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a working concentration of 0.1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main this compound peak relative to the total peak area in the chromatogram.

¹H-NMR Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound and assess the degree of deuteration.

Instrumentation:

  • Spectrometer: Bruker Avance III 400 MHz NMR Spectrometer or equivalent

Experimental Parameters:

  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Temperature: 25°C

Data Analysis: The ¹H-NMR spectrum is analyzed for the presence of characteristic proton signals corresponding to the non-deuterated positions of the Amfenac molecule. The absence or significant reduction of signals from the deuterated positions confirms the isotopic labeling.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight of this compound and determine its isotopic purity.

Instrumentation:

  • System: Agilent 6530 Q-TOF LC/MS or equivalent

  • Ionization Source: Electrospray Ionization (ESI), positive mode

Experimental Parameters:

  • Mobile Phase: Acetonitrile/Water (1:1) with 0.1% Formic Acid

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Gas Temperature: 325°C

Data Analysis: The mass spectrum is examined for the presence of the molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺). Isotopic purity is assessed by comparing the intensity of the desired deuterated mass peak to any residual non-deuterated or partially deuterated species.

Visualizations

This compound Certificate of Analysis Workflow

Certificate of Analysis Workflow for this compound cluster_0 Material Reception and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Certificate Generation A Receive this compound Batch B Visual Inspection (Appearance) A->B C Solubility Check B->C D HPLC (Purity) C->D E ¹H-NMR (Identity) C->E F Mass Spectrometry (Identity & Isotopic Purity) C->F G Karl Fischer (Water Content) C->G H GC (Residual Solvents) C->H I Compile Analytical Data D->I E->I F->I G->I H->I J Compare with Specifications I->J K Generate Certificate of Analysis J->K L Quality Assurance Review & Approval K->L

Caption: Workflow for generating a Certificate of Analysis for this compound.

Logical Relationship of Analytical Tests

Interrelation of Analytical Tests for this compound This compound This compound Identity Identity This compound->Identity Purity Purity This compound->Purity Quality Quality This compound->Quality ¹H-NMR ¹H-NMR Identity->¹H-NMR Mass Spec Mass Spec Identity->Mass Spec Purity->Mass Spec HPLC HPLC Purity->HPLC Karl Fischer Karl Fischer Quality->Karl Fischer GC GC Quality->GC

Caption: Logical relationships between this compound and its analytical tests.

This guide provides a foundational understanding of the critical information presented in a Certificate of Analysis for this compound. For specific applications, always refer to the CoA provided by the supplier for the particular lot of material being used.

Deuterated NSAIDs for Mass Spectrometry Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of deuterated non-steroidal anti-inflammatory drugs (NSAIDs) as internal standards in mass spectrometry-based bioanalysis. It covers the rationale for their use, synthesis considerations, and detailed analytical methodologies.

Introduction: The Gold Standard for Bioanalysis

In the quantitative analysis of drugs and their metabolites in complex biological matrices, such as plasma and urine, accuracy and precision are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including matrix effects, variations in sample extraction recovery, and instrument response variability.[2]

To compensate for these potential sources of error, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[3] Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs of the analyte, are widely regarded as the "gold standard" for internal standards in LC-MS/MS bioanalysis.[2]

Advantages of Deuterated NSAIDs as Internal Standards:

  • Co-elution with the Analyte: Deuterated NSAIDs have nearly identical chemical and physical properties to their non-deuterated counterparts, resulting in co-elution during chromatographic separation. This ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement.[3]

  • Similar Extraction Recovery: The similar chemical properties lead to comparable recovery rates during sample preparation procedures like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Improved Accuracy and Precision: By compensating for variations throughout the analytical process, deuterated internal standards significantly improve the accuracy and precision of quantification.

  • Mass Differentiation: The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection by the mass spectrometer, without interfering with each other's signals.

Synthesis of Deuterated NSAIDs

The introduction of deuterium atoms into an NSAID molecule is a critical step in preparing a suitable internal standard. The position and number of deuterium atoms should be carefully chosen to ensure stability (i.e., the deuterium atoms do not exchange back with hydrogen during sample processing) and a sufficient mass shift to avoid isotopic crosstalk with the analyte. Common strategies for deuterium labeling include:

  • Decarboxylative Deuteration of Carboxylic Acids: This method allows for the precise introduction of deuterium in place of a carboxylic acid group, which is a common moiety in NSAIDs. This can be achieved using synergistic photoredox and hydrogen atom transfer (HAT) catalysis with D₂O as the deuterium source.

  • Late-Stage C(sp³)–H Deuteration of Carboxylic Acids: Recent advances allow for the regioselective deuteration of C(sp³)–H bonds in free carboxylic acids, offering a powerful tool for labeling complex molecules.

  • Deuterium Labeling of Aromatic Rings: For NSAIDs containing aromatic rings, iridium-catalyzed hydrogen isotope exchange (HIE) can be employed to introduce deuterium atoms at specific positions. Zeolite-catalyzed exchange with perdeuteriobenzene is another method for labeling aromatic hydrocarbons.

A specific example is the synthesis of deuterated meloxicam, which can be achieved in a four-step synthesis from saccharin, involving a selective alkylation with deuterated methyl iodide (CD₃I).

Quantitative Data for LC-MS/MS Analysis

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of common NSAIDs using their deuterated internal standards. These values can serve as a starting point for method development and validation.

Table 1: Ibuprofen

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeLinearity Range (µg/mL)LLOQ (µg/mL)Reference
Ibuprofen205.0161.1ESI-0.05 - 360.05
Ibuprofen-d3208.0164.0ESI-N/AN/A

Table 2: Naproxen

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeLinearity Range (µg/mL)LLOQ (µg/mL)Reference
Naproxen229.1185.1ESI-0.100 - 50.00.100
Naproxen-d3232.1188.1ESI-N/AN/AN/A

Table 3: Diclofenac

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Diclofenac294.0250.0ESI-3.9 - 11943.9
Diclofenac-d4300.1256.1ESI-N/AN/A

Table 4: Celecoxib

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Celecoxib380316ESI-7.0 - 18007.0
Celecoxib-d4384320ESI-N/AN/A

Table 5: Meloxicam

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Meloxicam352.1115.1ESI+10.0 - 300010.0
¹³C₆-Meloxicam358.1115.1ESI+N/AN/A

Experimental Protocols

This section provides detailed methodologies for the analysis of NSAIDs in biological matrices using deuterated internal standards.

Sample Preparation: Protein Precipitation (for Ibuprofen)

This protocol is adapted from a validated method for the determination of ibuprofen in human plasma.

  • To a 1.5 mL centrifuge tube, add 100 µL of human plasma.

  • Add 20 µL of the internal standard working solution (Ibuprofen-d3 in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method (for Ibuprofen)

This protocol is based on a validated method for the determination of ibuprofen in human plasma.

  • LC System: High-Performance Liquid Chromatography system

  • Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm) or equivalent

  • Mobile Phase A: 0.05% acetic acid and 5 mM ammonium acetate in water

  • Mobile Phase B: Methanol

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30% to 95% B

    • 2.0-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in negative mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ibuprofen: m/z 205.0 → 161.1

    • Ibuprofen-d3: m/z 208.0 → 164.0

Visualizations

Metabolic Pathway of a Common NSAID (Ibuprofen)

The metabolism of many NSAIDs, including ibuprofen, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

NSAID_Metabolism Ibuprofen Ibuprofen PhaseI Phase I Metabolism (Oxidation) Ibuprofen->PhaseI Hydroxy_Metabolites Hydroxy Metabolites (e.g., 2-hydroxyibuprofen, 3-hydroxyibuprofen) PhaseI->Hydroxy_Metabolites CYP2C9 CYP2C9 CYP2C9->PhaseI PhaseII Phase II Metabolism (Glucuronidation) Hydroxy_Metabolites->PhaseII Glucuronide_Conjugates Glucuronide Conjugates PhaseII->Glucuronide_Conjugates Excretion Renal Excretion Glucuronide_Conjugates->Excretion

Caption: Metabolic pathway of Ibuprofen.

Experimental Workflow for Bioanalytical Method Validation

The following workflow illustrates the key steps in validating a bioanalytical method using a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Deuterated NSAID (IS) Plasma->Spike_IS Extraction Protein Precipitation / LLE / SPE Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow for NSAID quantification.

Logical Relationship of Internal Standard Correction

This diagram illustrates how a deuterated internal standard corrects for variations in the analytical process.

Internal_Standard_Logic cluster_analyte Analyte cluster_is Deuterated Internal Standard (IS) Analyte_Initial Initial Analyte Concentration (Unknown) Analyte_Loss Loss during Sample Prep Analyte_Initial->Analyte_Loss Analyte_Variation Instrumental Variation Analyte_Loss->Analyte_Variation Analyte_Signal Measured Analyte Signal Analyte_Variation->Analyte_Signal Ratio Ratio of Signals (Analyte/IS) Analyte_Signal->Ratio IS_Initial Initial IS Concentration (Known) IS_Loss Same Proportional Loss IS_Initial->IS_Loss IS_Variation Same Instrumental Variation IS_Loss->IS_Variation IS_Signal Measured IS Signal IS_Variation->IS_Signal IS_Signal->Ratio Corrected_Quantification Accurate Quantification Ratio->Corrected_Quantification

Caption: Logic of internal standard correction.

References

The Integral Role of Amfenac-d5 in Pharmacokinetic Profiling of Amfenac

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1][2] Understanding the pharmacokinetic profile of Amfenac is crucial for optimizing its therapeutic efficacy and safety. This technical guide delves into the pivotal role of its deuterated analog, Amfenac-d5, in the precise and accurate quantification of Amfenac in biological matrices during pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the reliability of pharmacokinetic data.

The Significance of Deuterated Internal Standards in Pharmacokinetic Analysis

In pharmacokinetic studies, researchers aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. This requires highly accurate and precise measurement of drug concentrations in biological fluids over time. Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, serve as ideal internal standards for mass spectrometry-based quantification.[3]

This compound is chemically identical to Amfenac, ensuring that it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled Amfenac. This co-elution and differential detection enable the correction for variability in sample preparation and instrument response, leading to highly reliable and reproducible results.

Pharmacokinetic Parameters of Amfenac

The following tables summarize key pharmacokinetic parameters of Amfenac that have been reported in various studies. These values are essential for understanding the drug's behavior in the body.

Table 1: Pharmacokinetic Parameters of Amfenac in Human Aqueous Humor Following Topical Administration

ParameterValueStudy Reference
Peak Concentration (Cmax) 70.1 ng/mL[1][2]
Time to Peak Concentration (Tmax) Not Specified
Area Under the Curve (AUC) Significantly lower than its prodrug, Nepafenac

Table 2: Pharmacokinetic Parameters of Amfenac in Human Plasma Following Topical Ocular Administration of Nepafenac 0.1%

ParameterValue (Mean ± SD)Study Reference
Steady-State Peak Concentration (Cmax) 0.422 ± 0.121 ng/mL
Time to Peak Concentration (Tmax) 3 hours post-dose

Experimental Protocols

The accurate determination of Amfenac concentrations in biological matrices is predominantly achieved through validated LC-MS/MS methods, which rely on this compound as an internal standard.

Bioanalytical Method for Amfenac Quantification using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma, add 200 µL of acetonitrile containing this compound (internal standard) at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on optimal signal.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Amfenac: Precursor ion (m/z) → Product ion (m/z) (Specific values to be determined during method development).

    • This compound: Precursor ion (m/z) → Product ion (m/z) (Specific values to be determined during method development, with a mass shift corresponding to the deuterium labeling).

  • Data Analysis: The peak area ratio of Amfenac to this compound is used to construct a calibration curve and quantify the concentration of Amfenac in the unknown samples.

Visualizing Experimental Workflows and Signaling Pathways

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Amfenac, highlighting the critical role of the bioanalytical phase where this compound is utilized.

G Pharmacokinetic Study Workflow for Amfenac cluster_preclinical Pre-clinical/Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase cluster_results Results Drug Administration Drug Administration Biological Sampling Biological Sampling Drug Administration->Biological Sampling (e.g., Blood, Aqueous Humor) Sample Preparation Sample Preparation Biological Sampling->Sample Preparation Spiking with this compound LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Area Ratio Calculation Pharmacokinetic Modeling Pharmacokinetic Modeling Data Processing->Pharmacokinetic Modeling PK Parameters PK Parameters Pharmacokinetic Modeling->PK Parameters (Cmax, Tmax, AUC, Half-life)

Caption: Workflow of a typical pharmacokinetic study of Amfenac.

Amfenac's Mechanism of Action: COX Inhibition Pathway

Amfenac exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

G Amfenac's Mechanism of Action: COX Inhibition Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGG2, PGH2) COX1_COX2->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Amfenac Amfenac Amfenac->COX1_COX2 Inhibition

References

Amfenac-d5 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for Amfenac-d5 is not publicly available. This guide has been compiled from publicly accessible data for this compound and its non-deuterated analogue, Amfenac sodium, supplemented with general principles of laboratory safety. The information provided herein should be used as a guide and not as a substitute for a formal risk assessment conducted by qualified professionals.

Chemical Identity

This compound is the deuterated form of Amfenac, a non-steroidal anti-inflammatory drug (NSAID). Stable isotope-labeled compounds like this compound are primarily used as internal standards in analytical and research applications.

IdentifierInformation
Chemical Name 2-Amino-3-(benzoyl-d5)benzeneacetic Acid Sodium Salt
Synonyms This compound Sodium Salt, [2-Amino-3-(benzoyl-d5)phenyl]acetic Acid
Molecular Formula C₁₅H₇D₅NNaO₃
Molecular Weight 282.29 g/mol
Parent Drug Amfenac

Hazard Identification (Inferred)

The specific hazards of this compound have not been fully characterized. The following potential hazards are inferred from its parent compound, Amfenac, and the general toxicological profile of NSAIDs.

Hazard CategoryPotential Hazard
Acute Toxicity (Oral) Based on data for Amfenac sodium, it may be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation upon prolonged or repeated contact.
Eye Damage/Irritation May cause eye irritation.
Target Organ Toxicity Prolonged or repeated exposure may cause damage to the gastrointestinal tract, kidneys, and liver, which is a known risk for NSAIDs.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

AspectPrecaution
Storage Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are -20°C for long-term storage (up to 1 year) and 2-8°C for short-term storage.[1]
Handling Use in a well-ventilated area or under a fume hood. Avoid inhalation of dust.[2][3][4][5] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is handled.

First-Aid Measures (General Guidance)

In the absence of specific data for this compound, the following general first-aid measures for chemical exposure should be followed.

Exposure RouteFirst-Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Toxicological Data (Amfenac Sodium)

The following toxicological data is for the non-deuterated form, Amfenac sodium, and should be considered indicative for this compound. The primary mechanism of toxicity for Amfenac is the inhibition of cyclooxygenase (COX) enzymes, which can lead to gastrointestinal and renal adverse effects.

ParameterValueSpeciesRoute of Administration
LD50 1190 mg/kgMale MiceOral
LD50 1450 mg/kgFemale MiceOral
LD50 580 mg/kgMale MiceSubcutaneous
LD50 625 mg/kgFemale MiceSubcutaneous
LD50 540 mg/kgMale MiceIntramuscular
LD50 610 mg/kgFemale MiceIntramuscular
LD50 550 mg/kgMale MiceIntravenous
LD50 630 mg/kgFemale MiceIntravenous
LD50 790 mg/kgMale MiceIntraperitoneal
LD50 710 mg/kgFemale MiceIntraperitoneal

Experimental Protocols and Visualizations

As no specific experimental protocols for the safety assessment of this compound are available, a generalized workflow for the safe handling of chemical compounds in a research setting is provided below.

Safe Handling Workflow

G cluster_0 Receiving cluster_1 Pre-Experiment cluster_2 Post-Experiment Receipt & Inspection Receipt & Inspection Storage Storage Receipt & Inspection->Storage Intact Package Quarantine & Report Quarantine & Report Receipt & Inspection->Quarantine & Report Damaged Package Risk Assessment Risk Assessment Storage->Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Experimentation Experimentation PPE Selection->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal

Caption: A generalized workflow for the safe handling of a chemical compound.

Hazard and Control Relationships

G cluster_hazards Potential Hazards cluster_controls Control Measures Inhalation Inhalation Fume Hood Fume Hood Inhalation->Fume Hood Ingestion Ingestion No Food/Drink No Food/Drink Ingestion->No Food/Drink Skin/Eye Contact Skin/Eye Contact Gloves Gloves Skin/Eye Contact->Gloves Goggles Goggles Skin/Eye Contact->Goggles Lab Coat Lab Coat Skin/Eye Contact->Lab Coat

References

Methodological & Application

Application Notes: Amfenac-d5 as an Internal Standard for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Accurate and precise quantification of Amfenac in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for such bioanalytical assays due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (IS) is paramount for robust and reliable LC-MS/MS quantification. Amfenac-d5, a deuterated analog of Amfenac, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte. This ensures that it co-elutes chromatographically and experiences similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This application note provides a detailed protocol for the quantification of Amfenac in human plasma using this compound as an internal standard.

Signaling Pathway

Amfenac, the active metabolite of Nepafenac, exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Metabolic and Pharmacodynamic Pathway of Amfenac Nepafenac Nepafenac (Prodrug) Amfenac Amfenac (Active Drug) Nepafenac->Amfenac Ocular Tissue Hydrolases Metabolites Hydroxylated and Glucuronidated Metabolites Amfenac->Metabolites Hepatic Metabolism (Hydroxylation, Glucuronidation) COX1_COX2 COX-1 & COX-2 Enzymes Amfenac->COX1_COX2 Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain

Caption: Metabolic activation of Nepafenac to Amfenac and its mechanism of action.

Experimental Protocols

This protocol outlines a method for the quantitative analysis of Amfenac in human plasma using protein precipitation for sample preparation followed by LC-MS/MS analysis.

Materials and Reagents
  • Amfenac analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Standard and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amfenac and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Amfenac by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • To each tube, add 100 µL of the respective plasma sample (blank, standard, QC, or unknown).

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank.

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Time (min)
0.0
1.0
2.0
2.1
3.0

Mass Spectrometry

ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Gas Temperature 350°C
Gas Flow 9 L/min
Nebulizer Pressure 40 psi
MRM Transitions

The following MRM transitions are predicted based on the molecular weights and common fragmentation patterns of similar compounds. Note: These transitions and collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Amfenac256.1210.120015
This compound261.1215.120015

The predicted product ion for Amfenac (m/z 210.1) corresponds to the neutral loss of formic acid and a subsequent loss. The product ion for this compound is shifted by 5 Da, consistent with the deuteration on the benzoyl ring.

Experimental Workflow

LC-MS/MS Experimental Workflow for Amfenac Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound IS (20 µL) Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration_Curve Quantification Quantify Unknowns Calibration_Curve->Quantification

Caption: Workflow for the quantification of Amfenac in plasma.

Data Presentation

The following tables present representative quantitative data for an LC-MS/MS assay for Amfenac using this compound as an internal standard.

Table 1: Calibration Curve for Amfenac in Human Plasma

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,90013.126
10001,320,00050,10026.347
Linearity (r²) \multicolumn{3}{c}{≥ 0.995}
Range \multicolumn{3}{c}{1 - 1000 ng/mL}
LLOQ \multicolumn{3}{c}{1 ng/mL}

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low (LQC) 32.9598.34.5
Medium (MQC) 8081.2101.53.2
High (HQC) 800790.498.82.8

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Amfenac in human plasma using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and preclinical studies. The provided experimental parameters and workflows can be adapted and optimized for specific laboratory instrumentation and requirements.

Protocol for the Preparation of Amfenac-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amfenac-d5 is the deuterated analog of Amfenac, a non-steroidal anti-inflammatory drug (NSAID). In research and drug development, this compound is frequently utilized as an internal standard for the quantitative analysis of Amfenac in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting variations during sample preparation and analysis, ensuring the accuracy and precision of the results. This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of this compound stock solutions.

Table 1: Physicochemical Properties of this compound Sodium

PropertyValueReference
Molecular FormulaC₁₅H₇D₅NNaO₃[1]
Molecular Weight282.28 g/mol [1]
AppearanceSolid[2]

Table 2: Solubility of this compound Sodium

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (354.26 mM)Requires sonication. Use of newly opened DMSO is recommended due to its hygroscopic nature.[2]
DMSO/PEG300/Tween-80/Saline2.5 mg/mL (8.86 mM)A multi-solvent system for preparing working solutions.[2]

Table 3: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationNotesReference
-80°C6 monthsSealed storage, away from moisture. Aliquoting is recommended to prevent repeated freeze-thaw cycles.
-20°C1 monthSealed storage, away from moisture.
2-8°CShort-term (Hours to Days)Not recommended for long-term storage due to the risk of H/D exchange in aqueous/protic solvents.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO

This protocol is suitable for preparing a primary stock solution that can be further diluted for various applications, including use as an internal standard in bioanalytical assays.

Materials:

  • This compound sodium solid

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Pipettes and tips

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

Procedure:

  • Equilibration: Allow the sealed container of this compound sodium to equilibrate to room temperature for at least 30 minutes before opening. This prevents the condensation of atmospheric moisture onto the solid.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound sodium.

  • Dissolution: Transfer the weighed solid into a Class A volumetric flask. Add a portion of anhydrous DMSO, and vortex thoroughly to dissolve the solid. If necessary, use a sonicator to aid dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Aliquoting and Storage: Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles and protect it from light. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of a Working Solution for In Vivo Studies

This protocol describes the preparation of a 2.5 mg/mL this compound working solution suitable for administration in animal studies.

Materials:

  • This compound primary stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% sodium chloride in ddH₂O)

  • Sterile conical tubes

  • Pipettes and tips

Procedure:

  • Initial Mixture: In a sterile conical tube, add 400 µL of PEG300.

  • Addition of DMSO Stock: To the PEG300, add 100 µL of a 25 mg/mL this compound stock solution in DMSO and mix thoroughly.

  • Addition of Tween-80: Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is achieved.

  • Final Dilution with Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix the solution well. This will result in a clear 2.5 mg/mL working solution.

  • Use: This formulation should be prepared fresh for optimal results.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Primary Stock Solution cluster_working Preparation of In Vivo Working Solution (2.5 mg/mL) start Start: Equilibrate this compound Solid weigh Weigh this compound start->weigh Prevent Condensation dissolve Dissolve in Anhydrous DMSO weigh->dissolve adjust Adjust to Final Volume dissolve->adjust homogenize Homogenize Solution adjust->homogenize aliquot Aliquot and Store at -80°C homogenize->aliquot primary_stock Primary Stock (25 mg/mL in DMSO) add_stock Add DMSO Stock primary_stock->add_stock add_peg Add PEG300 add_peg->add_stock add_tween Add Tween-80 add_stock->add_tween add_saline Add Saline add_tween->add_saline final_solution Final 2.5 mg/mL Solution add_saline->final_solution

Caption: Workflow for preparing this compound stock solutions.

References

Application Note: A Robust Bioanalytical Method for the Quantification of Amfenac in Human Plasma Using Amfenac-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amfenac is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3] These enzymes are critical in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][4] By blocking COX enzymes, Amfenac effectively reduces prostaglandin production, leading to its therapeutic effects. It is the active metabolite of nepafenac, a prodrug used in ophthalmic solutions to treat pain and inflammation associated with cataract surgery. Accurate quantification of Amfenac in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development.

This application note describes a sensitive, selective, and robust bioanalytical method for the determination of Amfenac in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Amfenac-d5, to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing.

Mechanism of Action: COX Inhibition

Amfenac competitively binds to the active sites of COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins and thromboxanes. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and primarily associated with inflammation. Amfenac inhibits both isoforms, with a slightly higher potency for COX-2.

COX_Pathway cluster_enzymes Cyclooxygenase Enzymes Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 Prostaglandin H2 Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin H2->Prostaglandins & Thromboxanes Isomerases Inflammation & Pain Inflammation & Pain Prostaglandins & Thromboxanes->Inflammation & Pain COX-1->Prostaglandin H2 COX-2->Prostaglandin H2 Amfenac Amfenac Amfenac->COX-1 Inhibition Amfenac->COX-2 Inhibition

Caption: Amfenac's inhibition of COX-1 and COX-2 pathways.

Experimental Protocols

Materials and Reagents
  • Analytes: Amfenac (≥98% purity), this compound (≥98% purity, isotopic enrichment ≥98%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Human plasma (K2EDTA as anticoagulant).

  • Equipment: Analytical balance, vortex mixer, centrifuge, 96-well plates, liquid chromatography system coupled with a triple quadrupole mass spectrometer.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Amfenac and this compound and dissolve in methanol to a final volume of 1 mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the Amfenac stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank matrix.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to each sample to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      Time (min) %B
      0.0 20
      2.5 95
      3.5 95
      3.6 20

      | 5.0 | 20 |

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 500°C.

    • IonSpray Voltage: 5500 V.

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Amfenac 256.1 210.1 25

      | this compound | 261.1 | 215.1 | 25 |

Bioanalytical Method Workflow

The overall workflow for the bioanalytical method is depicted below, from sample receipt to final data reporting.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Aliquoting B Spike with this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Supernatant Transfer D->E F Injection into LC System E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Calculate Analyte/IS Ratio I->J K Quantification using Calibration Curve J->K L Data Reporting K->L

Caption: Workflow of the bioanalytical method for Amfenac.

Results and Data Presentation

The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters, including linearity, precision, accuracy, recovery, and stability, are summarized in the tables below.

Table 1: Calibration Curve Linearity
ParameterResult
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Table 2: Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ1.0≤ 10.5≤ 12.1-2.5 to 3.8-4.2 to 5.1
LQC3.0≤ 8.2≤ 9.5-1.8 to 2.7-3.1 to 4.0
MQC100≤ 6.5≤ 7.8-3.0 to 1.5-2.5 to 2.8
HQC800≤ 5.1≤ 6.3-2.1 to 0.9-1.9 to 1.7
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Factor
LQC3.092.50.98
MQC10094.11.01
HQC80093.70.99
Table 4: Stability
Stability ConditionDurationConcentration (ng/mL)Mean Stability (%)
Bench-top (Room Temp)6 hours3.0, 80095.8 - 98.2
Freeze-thaw3 cycles3.0, 80094.5 - 97.1
Long-term (-80°C)30 days3.0, 80096.2 - 99.0

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of Amfenac in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, effectively mitigating potential matrix effects. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method suitable for supporting pharmacokinetic studies in clinical and preclinical drug development. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation.

References

Application Note: Quantitative Analysis of Amfenac in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Amfenac in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates Amfenac-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies and clinical trial monitoring of Amfenac.

Introduction

Amfenac is a non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of the prodrug nepafenac. It functions by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. Accurate quantification of Amfenac in human plasma is crucial for pharmacokinetic profiling, dose-response studies, and bioequivalence assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and effectively compensates for variations in sample preparation, chromatography, and ionization.

Experimental

Materials and Reagents

  • Amfenac and this compound reference standards

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • All other chemicals were of analytical grade.

Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Autosampler Temperature: 10 °C

Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for Amfenac and this compound need to be determined experimentally by infusing a standard solution of each compound into the mass spectrometer. The precursor ion will correspond to the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.

    • Amfenac (Proposed): [M-H]⁻ → Product Ion 1, Product Ion 2

    • This compound (Proposed): [M-H]⁻ → Product Ion 1, Product Ion 2

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature, Gas Flow, Nebulizer Pressure, Capillary Voltage).

Sample Preparation

A protein precipitation method is employed for the extraction of Amfenac from human plasma.

  • Thaw human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Method Validation (Representative Data)

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics of a validated method.

Table 1: Calibration Curve Parameters

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
Low QC3< 10%± 10%< 10%± 10%
Mid QC100< 10%± 10%< 10%± 10%
High QC800< 10%± 10%< 10%± 10%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC3> 85%90 - 110%
High QC800> 85%90 - 110%
Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Amfenac in human plasma. The use of a deuterated internal standard, this compound, ensures high-quality data suitable for pharmacokinetic and clinical studies. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.

Detailed Protocols

Preparation of Stock and Working Solutions

1.1. Amfenac Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of Amfenac reference standard.

  • Dissolve in a suitable organic solvent (e.g., methanol) in a 10 mL volumetric flask.

  • Vortex to ensure complete dissolution.

1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of this compound reference standard.

  • Dissolve in a suitable organic solvent (e.g., methanol) in a 1 mL volumetric flask.

  • Vortex to ensure complete dissolution.

1.3. Working Solutions:

  • Prepare serial dilutions of the Amfenac stock solution with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of the this compound IS by diluting the stock solution with 50:50 acetonitrile:water to the desired concentration (e.g., 100 ng/mL).

Sample Preparation Protocol: Protein Precipitation
  • Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 100 µL of the corresponding human plasma into the labeled tubes.

  • Add 20 µL of the this compound IS working solution to all tubes except the blank (add 20 µL of 50:50 acetonitrile:water to the blank).

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to all tubes.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to autosampler vials or a 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS System Operation
  • Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Set up the mass spectrometer with the optimized source parameters and the predetermined MRM transitions for Amfenac and this compound.

  • Create a sequence table including blanks, calibration standards, QCs, and unknown samples.

  • Initiate the sequence run.

  • Process the acquired data using appropriate software to generate a calibration curve and calculate the concentrations of Amfenac in the unknown samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma is Add 20 µL this compound (IS) plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for Amfenac analysis in human plasma.

Logical_Relationship Amfenac Amfenac (Analyte) Coelution Co-elution Amfenac->Coelution Amfenac_d5 This compound (Internal Standard) Amfenac_d5->Coelution Compensation Compensation for Variability Coelution->Compensation Enables Accurate_Quant Accurate Quantification Compensation->Accurate_Quant Leads to

Caption: Role of the internal standard in accurate quantification.

Application Notes and Protocols for Amfenac-d5 in Urine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of urine for the analysis of Amfenac, using Amfenac-d5 as an internal standard. The described methods are essential for accurate quantification in pharmacokinetic, toxicokinetic, and clinical studies.

Introduction

Amfenac is a non-steroidal anti-inflammatory drug (NSAID) that undergoes metabolism in the body prior to excretion. A significant metabolic pathway for many NSAIDs is glucuronidation, which results in the formation of more water-soluble glucuronide conjugates that are excreted in the urine[1][2]. Analysis of urine samples for Amfenac and its metabolites is crucial for understanding its pharmacokinetic profile. Due to the presence of these conjugated metabolites, a hydrolysis step is often necessary to cleave the glucuronide moiety and allow for the quantification of total Amfenac. This compound is a stable, deuterated isotopologue of Amfenac, which serves as an ideal internal standard for mass spectrometry-based analyses, correcting for variations in sample preparation and instrument response.

This application note details three common and effective sample preparation techniques for the extraction and purification of Amfenac from human urine:

  • Enzymatic Hydrolysis: To cleave glucuronide conjugates.

  • Solid-Phase Extraction (SPE): A robust method for sample cleanup and concentration.

  • Liquid-Liquid Extraction (LLE): A classic and effective technique for analyte isolation.

Following sample preparation, analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity[3][4][5].

Physicochemical Properties of Amfenac

Experimental Protocols

Enzymatic Hydrolysis of Amfenac Glucuronides

This protocol is designed to deconjugate Amfenac glucuronides to measure the total Amfenac concentration in urine.

Materials:

  • Urine sample

  • This compound internal standard solution

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 6.8)

  • Centrifuge tubes (15 mL)

  • Incubator or water bath

Protocol:

  • Pipette 1.0 mL of the urine sample into a 15 mL centrifuge tube.

  • Add an appropriate volume of the this compound internal standard solution to achieve the desired final concentration.

  • Add 2.0 mL of phosphate buffer (pH 6.8).

  • Add 50 µL of β-glucuronidase solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the sample at 37°C for 2 to 4 hours to ensure complete hydrolysis.

  • After incubation, proceed immediately to either the Solid-Phase Extraction or Liquid-Liquid Extraction protocol.

G cluster_workflow Enzymatic Hydrolysis Workflow start Start: Urine Sample add_is Add this compound Internal Standard start->add_is add_buffer Add Phosphate Buffer (pH 6.8) add_is->add_buffer add_enzyme Add β-glucuronidase add_buffer->add_enzyme vortex Vortex add_enzyme->vortex incubate Incubate at 37°C (2-4 hours) vortex->incubate end Proceed to Extraction (SPE or LLE) incubate->end

Caption: Workflow for enzymatic hydrolysis of Amfenac conjugates in urine.

Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange polymer for the extraction of Amfenac.

Materials:

  • Hydrolyzed urine sample from the previous step

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Methanol

  • Deionized water

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in methanol

  • SPE vacuum manifold

  • Collection tubes

  • Evaporation system (e.g., nitrogen evaporator)

  • LC-MS grade mobile phase for reconstitution

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

  • Elution: Elute the Amfenac and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC-MS mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for analysis.

G cluster_workflow Solid-Phase Extraction (SPE) Workflow start Start: Hydrolyzed Sample condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Sample condition->load wash1 Wash 1: 2% Formic Acid in Water load->wash1 wash2 Wash 2: Methanol wash1->wash2 dry Dry Cartridge wash2->dry elute Elute: 5% NH4OH in Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Solid-Phase Extraction (SPE) protocol for Amfenac purification.

Liquid-Liquid Extraction (LLE)

This protocol describes a straightforward LLE procedure for the extraction of Amfenac.

Materials:

  • Hydrolyzed urine sample

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • LC-MS grade mobile phase for reconstitution

Protocol:

  • Acidification: To the hydrolyzed urine sample, add 1M HCl dropwise to adjust the pH to approximately 4.0. This will ensure Amfenac is in its non-ionized form.

  • Extraction: Add 5 mL of ethyl acetate to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC-MS mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for analysis.

G cluster_workflow Liquid-Liquid Extraction (LLE) Workflow start Start: Hydrolyzed Sample acidify Acidify to pH ~4.0 with 1M HCl start->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

References

Application Note: High-Throughput Analysis of Amfenac and Amfenac-d5 in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Amfenac and its deuterated internal standard, Amfenac-d5, in human plasma. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation on a C18 reversed-phase column. The total run time is under 5 minutes, allowing for high-throughput analysis. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, and precision over the concentration range of 0.025 to 20 ng/mL.

Introduction

Amfenac is a non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of the prodrug Nepafenac. It is indicated for the treatment of pain and inflammation associated with cataract surgery. Accurate and reliable quantification of Amfenac in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variability in sample preparation and instrument response. This application note provides a detailed protocol for a validated UPLC-MS/MS method for the determination of Amfenac in human plasma.

Experimental

Materials and Reagents
  • Amfenac and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium formate

  • Human plasma (K2EDTA as anticoagulant)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 10 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

UPLC Conditions

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
4.5

MS/MS Conditions

ParameterAmfenacThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) To be determinedTo be determined
Product Ion (m/z) To be determinedTo be determined
Collision Energy (eV) To be determinedTo be determined
Dwell Time (ms) 100100

Note: The exact MRM transitions and collision energies need to be optimized by infusing the individual standard solutions of Amfenac and this compound into the mass spectrometer.

Method Validation

A full method validation should be performed according to the US FDA or other relevant regulatory guidelines. Key validation parameters are summarized below.

Linearity

The method was found to be linear over the concentration range of 0.025 to 20 ng/mL for Amfenac in human plasma[1]. The calibration curve should be constructed by plotting the peak area ratio of Amfenac to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).

Table 1: Summary of Intra-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ0.025To be determinedTo be determinedTo be determined
Low0.075To be determinedTo be determinedTo be determined
Medium1.0To be determinedTo be determinedTo be determined
High15.0To be determinedTo be determinedTo be determined

Table 2: Summary of Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Conc. (ng/mL) (n=18, 3 days)Accuracy (%)Precision (%CV)
LLOQ0.025To be determinedTo be determinedTo be determined
Low0.075To be determinedTo be determinedTo be determined
Medium1.0To be determinedTo be determinedTo be determined
High15.0To be determinedTo be determinedTo be determined
Recovery and Matrix Effect

The extraction recovery of Amfenac and the matrix effect should be assessed at low, medium, and high QC concentrations. The recovery is determined by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples. The matrix effect is evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions. The internal standard should effectively compensate for any observed matrix effects.

Table 3: Summary of Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low0.075To be determinedTo be determined
Medium1.0To be determinedTo be determined
High15.0To be determinedTo be determined

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is_addition Add 10 µL this compound (IS) plasma->is_addition vortex1 Vortex is_addition->vortex1 precipitation Add 300 µL Acetonitrile (0.1% FA) vortex1->precipitation vortex2 Vortex precipitation->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 injection Inject 5 µL vortex3->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of Amfenac calibration->quantification

Caption: UPLC-MS/MS workflow for Amfenac analysis.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of Amfenac in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research or clinical setting. The method is validated over a clinically relevant concentration range and meets the requirements of regulatory guidelines.

References

Application Note: High-Throughput Analysis of Amfenac in Plasma using LC-MS/MS with Amfenac-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Amfenac, a non-steroidal anti-inflammatory drug (NSAID), in plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method utilizes Amfenac-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, compensating for variability during sample preparation and analysis.[1][2] A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The described method provides the necessary parameters and protocols for researchers, scientists, and drug development professionals to establish a reliable bioanalytical assay for Amfenac.

Introduction

Amfenac is a potent NSAID with anti-inflammatory, analgesic, and antipyretic properties.[3] Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetic profile and for clinical monitoring. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and accuracy.[1] The use of a SIL-IS, such as this compound, is critical for robust bioanalytical methods as it closely mimics the analyte throughout the analytical process, correcting for matrix effects and other sources of variability.[1] This document provides a comprehensive protocol for the determination of Amfenac in plasma, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental

Materials and Reagents
  • Amfenac and this compound standards were sourced from a reputable supplier.

  • LC-MS grade methanol and acetonitrile were obtained from a chemical supplier.

  • Formic acid (reagent grade) was used for mobile phase modification.

  • Purified water was generated using a laboratory water purification system.

  • Control plasma (e.g., human, rat) with a suitable anticoagulant (e.g., K2EDTA) was used for matrix-matched calibration standards and quality control samples.

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, is required.

Liquid Chromatography Parameters

An effective chromatographic separation is essential to minimize matrix interference and ensure accurate quantification. A reversed-phase C18 column is recommended for the separation of Amfenac and its internal standard.

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 20% B, linear increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C

Note: The gradient and flow rate can be optimized based on the specific column and LC system used to achieve optimal peak shape and separation.

Mass Spectrometry Parameters

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. As Amfenac contains an acidic functional group, both positive and negative ionization modes should be evaluated during method development. The parameters provided below are starting points and should be optimized for the specific instrument used.

Table 1: Mass Spectrometry Parameters for Amfenac and this compound

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (CE)Cone/Declustering Potential (V)
Amfenac ESI Negative254.1210.1100Optimize (start at -20 eV)Optimize (start at -35 V)
This compound ESI Negative259.1215.1100Optimize (start at -20 eV)Optimize (start at -35 V)

Note: The molecular formula for Amfenac is C15H13NO2, and for this compound is C15H8D5NO2. The precursor ions correspond to the [M-H]⁻ species. Product ions are hypothetical and should be confirmed by infusing a standard solution and performing a product ion scan. Collision energy and cone/declustering potential require optimization for the specific mass spectrometer being used to achieve the best signal intensity.

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Amfenac and this compound reference standards into separate volumetric flasks and dissolve in methanol to the final volume.

  • Working Standard Solutions: Prepare serial dilutions of the Amfenac primary stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Amfenac from plasma samples.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (blank, calibration standard, QC, or unknown).

  • Internal Standard Spiking: Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube. The acetonitrile will act as the protein precipitation agent.

  • Precipitation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a 96-well plate or autosampler vials.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Aliquot 50 µL Plasma is 2. Add 150 µL IS in Acetonitrile plasma->is Precipitating Agent vortex 3. Vortex (30s) is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject into LC-MS/MS transfer->inject separate 7. Chromatographic Separation inject->separate detect 8. Mass Spectrometric Detection (MRM) separate->detect integrate 9. Peak Integration detect->integrate ratio 10. Calculate Analyte/IS Ratio integrate->ratio quantify 11. Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

The method described in this application note provides a reliable and high-throughput approach for the quantification of Amfenac in plasma samples. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method ideal for studies requiring the analysis of a large number of samples. The provided LC-MS/MS parameters serve as a strong foundation for method development and can be further optimized to meet specific laboratory requirements.

References

Application of Amfenac-d5 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. It is the active metabolite of the prodrug Nepafenac, which is administered topically for ophthalmic indications. Understanding the metabolic fate of Amfenac is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safety and efficacy.

Amfenac-d5, a deuterated analog of Amfenac, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its near-identical physicochemical properties to the unlabeled Amfenac, coupled with its distinct mass, make it an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound allows for precise and accurate quantification by correcting for variability in sample preparation and instrument response.

These application notes provide detailed protocols for utilizing this compound in in vitro drug metabolism studies with human liver microsomes and for the quantitative analysis of Amfenac and its metabolites in biological matrices.

Key Applications of this compound

  • Internal Standard for Bioanalytical Methods: this compound is the gold standard for an internal standard in LC-MS/MS assays for the quantification of Amfenac in plasma, urine, and tissue homogenates.

  • Metabolic Stability Assays: Used to accurately determine the rate of Amfenac's degradation in the presence of metabolic enzymes (e.g., in liver microsomes).

  • Metabolite Identification and Quantification: Facilitates the confident identification and precise quantification of Amfenac's metabolites.

  • Reaction Phenotyping: Helps in identifying the specific cytochrome P450 (CYP) isoforms responsible for Amfenac's metabolism.

Experimental Protocols

In Vitro Metabolism of Amfenac in Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to assess the metabolic stability of Amfenac using pooled human liver microsomes.

Materials:

  • Amfenac

  • This compound (as internal standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Purified water

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 1 mM stock solution of Amfenac in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a 100 ng/mL working solution in 50:50 acetonitrile:water.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm a solution of HLMs (final concentration 0.5 mg/mL) and Amfenac (final concentration 1 µM) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Sample Quenching and Protein Precipitation:

    • Immediately add the withdrawn aliquot to a microcentrifuge tube containing 150 µL of ice-cold acetonitrile with the this compound internal standard (100 ng/mL).

    • Vortex vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge again to remove any remaining particulates.

    • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method for the Quantification of Amfenac and Hydroxyamfenac

This section outlines a representative LC-MS/MS method for the simultaneous quantification of Amfenac and its primary hydroxylated metabolite.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Representative MRM Transitions):

The following are example Multiple Reaction Monitoring (MRM) transitions. These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Amfenac254.1210.120Positive
This compound259.1215.120Positive
Hydroxyamfenac270.1226.122Positive

Data Presentation

Metabolic Stability of Amfenac in Human Liver Microsomes

The metabolic stability of Amfenac can be expressed as the percentage of the parent compound remaining over time.

Time (minutes)Amfenac Remaining (%)
0100.0
585.2
1560.1
3035.8
6012.5

This data is representative and will vary based on experimental conditions.

Calibration Curve for Amfenac Quantification

A calibration curve should be constructed by plotting the peak area ratio of Amfenac to this compound against the known concentrations of Amfenac standards.

Amfenac Concentration (ng/mL)Peak Area Ratio (Amfenac/Amfenac-d5)
10.025
50.128
100.255
501.27
1002.53
50012.6
100025.1

This data is for illustrative purposes. A typical calibration curve should have a correlation coefficient (r²) of >0.99.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation In Vitro Incubation cluster_extraction Extraction & Analysis cluster_data Data Analysis prep_solutions Prepare Working Solutions (Amfenac, this compound, HLM, NADPH) incubation Incubate Amfenac with HLMs and NADPH at 37°C prep_solutions->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins (Acetonitrile + this compound) sampling->quenching centrifugation Centrifuge quenching->centrifugation supernatant Transfer Supernatant centrifugation->supernatant dry_reconstitute Dry Down & Reconstitute supernatant->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data_analysis Quantify Amfenac & Metabolites lcms->data_analysis

Caption: Workflow for in vitro metabolism of Amfenac.

metabolic_pathway amfenac Amfenac hydroxyamfenac Hydroxyamfenac amfenac->hydroxyamfenac Phase I: Hydroxylation (CYP2C9, CYP3A4 - likely) glucuronide Amfenac Glucuronide hydroxyamfenac->glucuronide Phase II: Glucuronidation (UGTs)

Application Notes and Protocols for the Determination of Amfenac and its Metabolites using Amfenac-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. It is the active metabolite of nepafenac, which is topically administered for ophthalmic conditions. Accurate quantification of Amfenac and its primary metabolite, 7-benzoyl-2-oxindole, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Amfenac and its metabolite in human plasma, utilizing Amfenac-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision.

Principle

The method employs protein precipitation for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI). The use of this compound as an internal standard (IS) compensates for variability in sample preparation and matrix effects.[1]

Analytical Method

Materials and Reagents
  • Amfenac sodium (Reference Standard)

  • 7-benzoyl-2-oxindole (Metabolite Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18 MΩ·cm)

  • Human plasma (Drug-free)

Instrumentation and Conditions
  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

Time (min)% B
0.020
2.080
2.180
2.220
4.020
  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Suggested):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Amfenac254.1208.1
7-benzoyl-2-oxindole238.1146.1
This compound259.1213.1

Note: The MRM transitions should be optimized in the user's laboratory for maximal response.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amfenac, 7-benzoyl-2-oxindole, and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Amfenac and 7-benzoyl-2-oxindole stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Method Validation

The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma samples.

  • Linearity: A linear relationship between the analyte concentration and the peak area ratio (analyte/IS) over a defined concentration range.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within acceptable limits (typically ±15%, and ±20% for the LLOQ).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for Amfenac and its metabolite.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Amfenac1 - 1000> 0.995
7-benzoyl-2-oxindole0.5 - 500> 0.995

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
AmfenacLLOQ1< 15± 15< 15± 15
LQC3< 15± 15< 15± 15
MQC500< 15± 15< 15± 15
HQC800< 15± 15< 15± 15
7-benzoyl-2-oxindoleLLOQ0.5< 15± 15< 15± 15
LQC1.5< 15± 15< 15± 15
MQC250< 15± 15< 15± 15
HQC400< 15± 15< 15± 15

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Amfenac385 - 11585 - 115
80085 - 11585 - 115
7-benzoyl-2-oxindole1.585 - 11585 - 115
40085 - 11585 - 115
This compound10085 - 11585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UHPLC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification results Report Results quantification->results

Caption: Experimental workflow for Amfenac and metabolite analysis.

signaling_pathway nepafenac Nepafenac (Prodrug) amfenac Amfenac (Active Drug) nepafenac->amfenac Hydrolysis (in vivo) metabolite 7-benzoyl-2-oxindole (Metabolite) amfenac->metabolite Metabolism cox COX-1 / COX-2 amfenac->cox Inhibition prostaglandins Prostaglandins cox->prostaglandins Synthesis inflammation Inflammation prostaglandins->inflammation Mediates

Caption: Metabolic pathway of Nepafenac to Amfenac and its action.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects on Amfenac-d5 Quantification in Blood Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Amfenac-d5 in blood samples using LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalysis of this compound, leading to inaccurate quantification due to matrix effects.

Issue Potential Cause Recommended Action
Ion Suppression or Enhancement Co-eluting endogenous matrix components (e.g., phospholipids, salts) affecting the ionization of this compound and/or its internal standard.[1][2][3]1. Optimize Chromatographic Separation: Modify the LC gradient, change the column chemistry, or use a guard column to separate interfering peaks from the analyte and internal standard.[2] 2. Improve Sample Preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences compared to protein precipitation (PPT).[4] 3. Dilute the Sample: Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
High Variability in Analyte/Internal Standard (IS) Response Inconsistent sample preparation, variable matrix effects across different sample lots, or instability of the analyte/IS in the processed sample.1. Use a Stable Isotope Labeled (SIL) Internal Standard: this compound is already a SIL version of Amfenac. Ensure its purity and stability. A SIL IS is the best choice to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte. 2. Evaluate Different Lots of Matrix: During method validation, test at least six different lots of blank matrix to assess the inter-subject variability of the matrix effect. 3. Standardize Sample Handling: Ensure consistent timing and temperature for all sample preparation steps.
Poor Analyte Recovery Inefficient extraction of this compound from the blood matrix or analyte degradation during sample processing.1. Optimize Extraction Solvent: Test different organic solvents and pH conditions for LLE or different sorbents and elution solvents for SPE to maximize the recovery of Amfenac. 2. Evaluate Protein Precipitation Conditions: If using PPT, experiment with different precipitation agents (e.g., acetonitrile, methanol) and their ratios to the sample volume. 3. Assess Analyte Stability: Perform stability tests in the biological matrix and in the final extract to ensure this compound is not degrading during the analytical process.
Inaccurate Quantification (Poor Accuracy and Precision) Uncorrected matrix effects leading to a biased response, improper calibration curve, or non-optimal internal standard performance.1. Perform a thorough Method Validation: As per FDA or ICH M10 guidelines, validate selectivity, specificity, matrix effect, calibration curve, accuracy, and precision. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the study samples to compensate for consistent matrix effects. 3. Investigate Internal Standard Tracking: The response ratio of the analyte to the IS should be consistent across different matrices if the IS is effectively compensating for variability.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound quantification?

A1: A matrix effect is the alteration of the ionization efficiency of this compound and its internal standard by co-eluting compounds from the blood sample matrix (e.g., plasma, serum, whole blood). This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detector response, resulting in inaccurate quantification. Common interfering components in blood include phospholipids, salts, and proteins.

Q2: How do I quantitatively evaluate the matrix effect for this compound?

A2: The "post-extraction spike" method is the gold standard for quantifying matrix effects. The matrix factor (MF) is calculated by comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat solution at the same concentration. An IS-normalized MF is also calculated to assess the internal standard's ability to compensate for the matrix effect.

Quantitative Evaluation of Matrix Effect

Parameter Calculation Ideal Value Interpretation
Matrix Factor (MF) (Peak response in presence of matrix) / (Peak response in neat solution)1.0MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
IS-Normalized MF (MF of Analyte) / (MF of Internal Standard)Close to 1.0A value close to 1.0 indicates the IS effectively tracks and compensates for the matrix effect.
Coefficient of Variation (%CV) (Standard Deviation of MF / Mean MF) * 100≤ 15%A %CV of ≤ 15% across different matrix lots is generally considered acceptable.

Q3: Is this compound a suitable internal standard for Amfenac quantification?

A3: Yes, a stable isotope-labeled (SIL) version of the analyte, such as this compound for Amfenac, is the most appropriate choice for an internal standard in LC-MS/MS analysis. This is because it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience very similar matrix effects and ionization efficiencies. This allows it to effectively compensate for variations during sample preparation and analysis.

Q4: Which sample preparation technique is better for minimizing matrix effects: Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?

A4: Both PPT and LLE are common sample preparation techniques, each with its own advantages and disadvantages.

Comparison of Sample Preparation Methods

Method Pros Cons Recommendation for this compound
Protein Precipitation (PPT) Simple, fast, and inexpensive.Less clean extract, higher risk of matrix effects (especially from phospholipids).Suitable for initial method development or high-throughput screening. May require further optimization of chromatographic conditions to avoid interferences.
Liquid-Liquid Extraction (LLE) Provides a cleaner extract than PPT, removing many polar interferences.More labor-intensive, requires larger volumes of organic solvents, and may have lower analyte recovery if not optimized.Recommended when PPT results in significant matrix effects. Optimization of solvent and pH is crucial for good recovery of Amfenac.
Solid-Phase Extraction (SPE) Provides the cleanest extracts and can selectively isolate the analyte.Most complex and expensive method, requires significant method development.The best option for eliminating severe matrix effects when PPT and LLE are insufficient.

Ultimately, the choice depends on the required sensitivity, accuracy, and throughput of the assay. It is recommended to evaluate both methods during development to determine which provides the best results for this compound in your specific matrix.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its internal standard into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank blood plasma. Spike this compound and the internal standard into the extracted matrix at low and high concentrations.

    • Set C (Matrix-Matched Standards): Spike this compound and the internal standard into the blank biological matrix before extraction to prepare Quality Control (QC) samples at low and high concentrations.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = Mean Peak Area of Set B / Mean Peak Area of Set A

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = MF of this compound / MF of Internal Standard

  • Calculate the %CV for the MF and IS-Normalized MF across the different lots of matrix.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)
  • Pipette 100 µL of blood plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of blood plasma sample into a glass tube.

  • Add the internal standard solution.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., phosphate buffer, pH 7.0).

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Visualizations

MatrixEffectTroubleshooting start Inaccurate this compound Quantification (Poor Accuracy/Precision) check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Stable? check_is->is_ok investigate_is Investigate IS Variability: - Purity - Stability - Consistent Spiking is_ok->investigate_is No eval_matrix Evaluate Matrix Effect (Post-Extraction Spike) is_ok->eval_matrix Yes investigate_is->check_is matrix_ok Matrix Effect Acceptable? (MF ~1, %CV < 15%) eval_matrix->matrix_ok optimize_lc Optimize LC Method: - Gradient - Column Chemistry matrix_ok->optimize_lc No end_ok Method Acceptable matrix_ok->end_ok Yes improve_prep Improve Sample Prep: - Switch to LLE/SPE - Dilute Sample optimize_lc->improve_prep improve_prep->eval_matrix end_bad Re-develop/Re-validate Method improve_prep->end_bad

Caption: Troubleshooting workflow for investigating matrix effects.

AmfenacQuantificationWorkflow sample Blood Sample (Plasma/Serum) add_is Add this compound (Internal Standard) sample->add_is prep Sample Preparation (PPT, LLE, or SPE) add_is->prep extract Final Extract prep->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing & Quantification lcms->data result Concentration Result data->result

Caption: Experimental workflow for this compound quantification.

MatrixEffectEvaluation set_a Set A (Neat Solution) Analyte + IS in Solvent comparison Compare Peak Areas set_a->comparison set_b Set B (Post-Spike) Extracted Blank Matrix + Analyte + IS set_b->comparison mf Calculate Matrix Factor (MF) MF = Area(B) / Area(A) comparison->mf conclusion Assess Ion Suppression/Enhancement mf->conclusion

Caption: Logical relationship in a matrix effect evaluation.

References

Technical Support Center: Troubleshooting Ion Suppression for Amfenac-d5 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing ion suppression issues related to Amfenac-d5 analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression, and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These interfering substances can compete with this compound for ionization or alter the physical properties of the ESI droplets, hindering the formation of gas-phase ions. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method. Even though this compound is a stable isotope-labeled internal standard (SIL-IS), significant ion suppression can still compromise the quality of your results.

Q2: How can a deuterated internal standard like this compound compensate for ion suppression?

A2: A SIL-IS like this compound is the gold standard for quantitative LC-MS analysis because it has nearly identical physicochemical properties to the unlabeled analyte (Amfenac). Consequently, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by these matrix effects can be normalized, leading to more accurate and precise quantification. However, this compensation is only effective if the ion suppression is not so severe that the signal of the internal standard is significantly suppressed or completely lost.

Q3: I am observing a weak or inconsistent signal for this compound. Could this be due to ion suppression?

A3: Yes, a weak or inconsistent signal for this compound, especially when analyzing biological samples, is a strong indicator of ion suppression. The complex nature of biological matrices often leads to the co-elution of endogenous components like phospholipids, salts, and proteins, which are known to cause ion suppression. To confirm this, a post-column infusion experiment is highly recommended.

Q4: What are the most common sources of ion suppression in bioanalytical methods?

A4: The most common sources of ion suppression in bioanalysis include:

  • Phospholipids: Abundant in plasma and serum samples, they are notoriously problematic.

  • Salts and buffers: Non-volatile salts from buffers (e.g., phosphate buffers) can crystallize on the ESI probe, reducing its efficiency.[1]

  • Proteins: Although most are removed during sample preparation, residual proteins can still interfere.

  • Mobile phase additives: Some ion-pairing agents like trifluoroacetic acid (TFA) can cause suppression, especially in negative ion mode.[1]

  • Exogenous compounds: Co-administered drugs or their metabolites can also co-elute and cause interference.

Troubleshooting Guides

Guide 1: Diagnosing Ion Suppression

If you suspect ion suppression is affecting your this compound signal, the first step is to diagnose the problem.

Method 1: Post-Column Infusion Experiment

This experiment helps identify the regions in your chromatogram where ion suppression occurs.

  • Objective: To determine if ion suppression is present and if it co-elutes with this compound.

  • Procedure: A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.

Method 2: Post-Extraction Spike Analysis

This method provides a quantitative measure of the matrix effect.

  • Objective: To quantify the extent of ion suppression or enhancement.

  • Procedure:

    • Prepare two sets of samples:

      • Set A: Spike this compound into a clean solvent (e.g., your initial mobile phase).

      • Set B: Spike this compound at the same concentration into a blank matrix extract (a sample that has gone through the entire sample preparation process but without the analyte).

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Guide 2: Mitigating Ion Suppression

Once ion suppression is confirmed, the following strategies can be employed to minimize its impact.

Strategy 1: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before they reach the mass spectrometer.

  • Protein Precipitation (PPT): A simple and fast method, but often yields the "dirtiest" extracts, with significant ion suppression from remaining phospholipids.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering components in the aqueous phase.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while washing away interfering compounds. This method is highly effective at removing phospholipids and salts.

Strategy 2: Refine Chromatographic Separation

If extensive sample cleanup is not feasible, modifying your LC method can help separate this compound from the interfering matrix components.

  • Gradient Modification: Adjusting the gradient slope can improve the resolution between this compound and co-eluting interferences.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a biphenyl column) can alter selectivity and move the analyte away from the suppression zone.

  • Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[2]

Strategy 3: Adjust Mass Spectrometer Source Parameters

Fine-tuning the ESI source conditions can sometimes help to mitigate ion suppression.

  • Ionization Mode: Amfenac, being an acidic NSAID, is typically analyzed in negative ion mode. If significant interference is observed, and if the molecule allows, testing in positive ion mode might be an option, as the nature of interfering compounds can differ between polarities.

  • Source Temperature and Gas Flows: Optimizing the source temperature and nebulizing/drying gas flows can enhance the desolvation process and improve analyte ionization.

Quantitative Data on Ion Suppression

The following table provides representative data on the degree of ion suppression observed for various NSAIDs in equine plasma using different sample preparation techniques. While this data is not specific to this compound in human plasma, it offers a valuable comparison of the effectiveness of each technique in reducing matrix effects for this class of compounds.

Sample Preparation MethodAnalyteMatrix Effect (%)
Protein Precipitation (Acetonitrile)Mefenamic Acid-65.2
Flunixin-45.8
Liquid-Liquid Extraction (MTBE)Mefenamic Acid-20.1
Flunixin-15.3
Solid-Phase Extraction (C18)Mefenamic Acid-8.5
Flunixin-5.1

Data adapted from a study on NSAIDs in equine plasma. Negative values indicate the percentage of ion suppression.

Experimental Protocols

1. Post-Column Infusion Experiment for this compound

Objective: To identify the retention times at which ion suppression occurs.

Materials:

  • LC-MS/MS system with a 'T' union

  • Syringe pump

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Blank, extracted biological matrix (e.g., human plasma processed by your current sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the 'T' union.

    • Connect the outlet of the syringe pump to the other inlet of the 'T' union.

    • Connect the outlet of the 'T' union to the ESI source of the mass spectrometer.

  • This compound Infusion:

    • Fill a syringe with the this compound standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).

    • Begin infusing the this compound solution into the MS and acquire data in MRM mode for this compound. You should observe a stable baseline signal.

  • Analysis:

    • While continuously infusing the this compound solution, inject a blank, extracted matrix sample onto the LC column and start the chromatographic run.

    • Monitor the this compound signal. Any significant drop in the baseline indicates a region of ion suppression.

    • Compare the retention time of the suppression zone with the expected retention time of this compound from a standard injection.

2. Sample Preparation Protocols for this compound in Human Plasma

The following are example protocols for the three common sample preparation techniques. It is recommended to optimize these for your specific application.

a) Protein Precipitation (PPT)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing this compound.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add this compound internal standard.

  • Add 50 µL of 1% formic acid to acidify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase.

c) Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma (pre-treated with 100 µL of 2% phosphoric acid and containing this compound).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute Amfenac and this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

3. Typical LC-MS/MS Parameters for this compound

The following are suggested starting parameters. These should be optimized for your specific instrument and application.

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Negative

  • MRM Transitions (Hypothetical):

    • Amfenac: Q1 254.1 -> Q3 210.1 (quantifier), Q1 254.1 -> Q3 182.1 (qualifier)

    • This compound: Q1 259.1 -> Q3 215.1

  • MS Source Parameters (to be optimized):

    • Capillary Voltage: -3500 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: Optimize between 15-30 eV

    • Declustering Potential: Optimize between -40 to -80 V

Visualizations

IonSuppressionTroubleshooting cluster_0 Start: Suspected Ion Suppression cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Resolution Start Weak/Inconsistent This compound Signal PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion SuppressionCoelutes Does Suppression Zone Co-elute with this compound? PostColumnInfusion->SuppressionCoelutes OptimizeSamplePrep Optimize Sample Preparation (SPE > LLE > PPT) SuppressionCoelutes->OptimizeSamplePrep Yes NoIssue No Significant Co-elution (Investigate other issues) SuppressionCoelutes->NoIssue No OptimizeChromatography Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChromatography OptimizeMS Optimize MS Source Parameters OptimizeChromatography->OptimizeMS Resolved Problem Resolved OptimizeMS->Resolved

Caption: Troubleshooting workflow for diagnosing and mitigating ion suppression.

SamplePrepComparison cluster_0 Sample Preparation Method cluster_1 Relative Effectiveness PPT Protein Precipitation (PPT) LLE Liquid-Liquid Extraction (LLE) PPT->LLE Better SPE Solid-Phase Extraction (SPE) LLE->SPE Best Effectiveness Effectiveness in Reducing Ion Suppression

Caption: Relative effectiveness of common sample preparation techniques.

References

Technical Support Center: Solid-Phase Extraction of Amfenac-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Amfenac-d5 during solid-phase extraction (SPE).

Troubleshooting Guide: Low Recovery of this compound

Low recovery is a common challenge in SPE. This guide offers a systematic approach to identifying and resolving the underlying causes of poor this compound recovery.

Question: My this compound recovery is consistently low. What are the potential causes and how can I troubleshoot this issue?

Answer: Low recovery of this compound can arise from several factors throughout the SPE workflow. Amfenac is a weak organic acid, and its recovery is highly dependent on pH control and solvent selection. The following steps will help you pinpoint and address the problem.

Step 1: Identify the Source of Analyte Loss

To effectively troubleshoot, you must first determine at which stage of the SPE process this compound is being lost. This can be achieved by collecting and analyzing the fractions from each step of the procedure.[1][2][3][4]

Experimental Protocol: Fraction Collection

  • Label Collection Tubes: Prepare separate, clearly labeled collection tubes for the sample load effluent, each wash solution, and the final elution.

  • Perform SPE: Execute your standard SPE protocol.

  • Collect Fractions:

    • Collect the entire volume of the sample that passes through the cartridge during loading (the "load" fraction).

    • Collect the entire volume of each wash solution that passes through the cartridge in separate tubes (the "wash 1," "wash 2," etc. fractions).

    • Collect the final elution in a separate tube (the "elution" fraction).

  • Analyze Fractions: Quantify the amount of this compound in each collected fraction using your analytical method (e.g., LC-MS/MS).

Interpreting the Results:

  • Analyte in the Load Fraction: This indicates that this compound is not being retained by the sorbent.

  • Analyte in the Wash Fraction: This suggests that the wash solvent is too strong, prematurely eluting the analyte.[2]

  • Analyte Not Detected or Low in All Fractions: This points to strong, irreversible binding to the sorbent, or potential degradation of the analyte during the process.

Step 2: Systematic Troubleshooting Based on Fraction Analysis

Once you have identified where the loss is occurring, use the following targeted troubleshooting strategies.

Scenario 1: this compound is found in the LOAD fraction (Poor Retention)

This is the most common failure mode for acidic compounds like this compound and is often related to incorrect pH or an inappropriate choice of sorbent.

  • Issue: Incorrect pH of the Sample Load.

    • Explanation: For effective retention on a reversed-phase or weak anion exchange sorbent, this compound, which is a weak acid (estimated pKa ~4.5), must be in its neutral, protonated state. This is achieved by acidifying the sample.

    • Solution: Adjust the pH of your sample to be at least 2 pH units below the pKa of Amfenac. A pH of ≤ 2.5 is recommended. Use a buffer or add a small amount of a weak acid like formic acid or acetic acid.

  • Issue: Inappropriate Sorbent Selection.

    • Explanation: The choice of sorbent is critical for retaining the analyte. Given Amfenac's properties (XLogP = 2.62), both reversed-phase and mixed-mode sorbents can be effective.

    • Solution:

      • Reversed-Phase (e.g., C18, C8): These sorbents retain non-polar compounds. Ensure the sample is loaded in a highly aqueous solution to maximize hydrophobic interaction.

      • Mixed-Mode (e.g., Reversed-Phase with Weak Anion Exchange): These sorbents offer dual retention mechanisms and can provide higher selectivity for acidic compounds.

  • Issue: Sorbent Overload.

    • Explanation: The binding capacity of the SPE sorbent is finite. If the amount of this compound, or other matrix components, exceeds this capacity, breakthrough will occur.

    • Solution: Reduce the sample volume or dilute the sample before loading. Alternatively, increase the mass of the sorbent in the SPE cartridge.

  • Issue: High Percentage of Organic Solvent in the Sample.

    • Explanation: If the sample is dissolved in a solution with a high organic content, it will act as a strong eluent on a reversed-phase column, preventing retention.

    • Solution: Dilute the sample with water or a weak aqueous buffer to reduce the organic solvent concentration to less than 5%.

Troubleshooting Workflow for Poor Retention

start Low Recovery: Analyte in Load Fraction check_ph Is Sample pH ≤ 2.5? start->check_ph adjust_ph Action: Adjust sample pH to ≤ 2.5 with formic acid. check_ph->adjust_ph No check_sorbent Is sorbent appropriate? (e.g., C18, Mixed-Mode WAX) check_ph->check_sorbent Yes end Re-evaluate Recovery adjust_ph->end change_sorbent Action: Switch to a more retentive or different type of sorbent. check_sorbent->change_sorbent No check_overload Is the sorbent overloaded? check_sorbent->check_overload Yes change_sorbent->end reduce_load Action: Reduce sample volume or increase sorbent mass. check_overload->reduce_load Yes check_solvent Is organic solvent in sample < 5%? check_overload->check_solvent No reduce_load->end dilute_sample Action: Dilute sample with water or aqueous buffer. check_solvent->dilute_sample No check_solvent->end Yes dilute_sample->end

Caption: Troubleshooting logic for this compound loss during sample loading.

Scenario 2: this compound is found in the WASH fraction (Premature Elution)
  • Issue: Wash Solvent is Too Strong.

    • Explanation: The purpose of the wash step is to remove interferences that are less strongly retained than the analyte of interest. If the wash solvent is too non-polar (in reversed-phase) or has the wrong pH, it can elute this compound along with the interferences.

    • Solution: Decrease the strength of the wash solvent. For a reversed-phase sorbent, this means reducing the percentage of organic solvent in the wash solution. For an anion exchange sorbent, ensure the pH of the wash solution is kept low to maintain the neutral state of this compound.

Quantitative Impact of Wash Solvent Strength on Recovery

Wash Solvent Composition (Methanol in Water)Expected this compound RecoveryInterference Removal
5%>95%Low
20%80-90%Moderate
40%<60%High
Note: This is illustrative data for a typical reversed-phase SPE. Optimal conditions should be determined experimentally.
Scenario 3: this compound is not recovered in any fraction (Strong Retention/Incomplete Elution)
  • Issue: Elution Solvent is Too Weak.

    • Explanation: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. For reversed-phase SPE, this requires a solvent with a high percentage of organic content. For anion exchange, the pH must be raised to deprotonate the carboxylic acid group, breaking the ionic interaction.

    • Solution:

      • Reversed-Phase: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solution.

      • Anion Exchange: Increase the pH of the elution solvent to at least 2 units above the pKa of Amfenac (e.g., pH ≥ 6.5). Often, a combination of high pH and an organic solvent is most effective. A common eluent is 5% ammonium hydroxide in methanol.

  • Issue: Insufficient Elution Volume.

    • Explanation: The volume of the elution solvent may not be sufficient to completely desorb the analyte from the sorbent.

    • Solution: Increase the volume of the elution solvent. Try eluting with two consecutive smaller volumes and combine them.

  • Issue: Secondary Interactions.

    • Explanation: this compound might have secondary interactions with the sorbent material (e.g., hydrogen bonding with residual silanols on silica-based sorbents).

    • Solution: Modify the elution solvent to disrupt these interactions. For example, adding a small amount of a competing agent like trifluoroacetic acid (for reversed-phase) or using a different organic solvent might help.

Troubleshooting Workflow for Incomplete Elution

start Low Recovery: Analyte Not Eluting check_eluent_strength Is elution solvent strong enough? (High % organic or high pH) start->check_eluent_strength increase_strength Action: Increase organic content or adjust pH of eluent. check_eluent_strength->increase_strength No check_volume Is elution volume sufficient? check_eluent_strength->check_volume Yes end Re-evaluate Recovery increase_strength->end increase_volume Action: Increase volume of elution solvent. check_volume->increase_volume No check_secondary Consider secondary interactions. check_volume->check_secondary Yes increase_volume->end modify_eluent Action: Modify eluent with additives or change solvent. check_secondary->modify_eluent modify_eluent->end

Caption: Troubleshooting logic for poor elution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for this compound? A1: Given that Amfenac has a moderately non-polar structure (XLogP = 2.62) and an acidic functional group, both reversed-phase (C18) and mixed-mode weak anion exchange (WAX) sorbents are excellent candidates. A polymeric reversed-phase sorbent may also offer good recovery and capacity. The optimal choice may depend on the sample matrix.

Q2: How critical is the flow rate during SPE? A2: A slow and consistent flow rate (e.g., 1 mL/min) is important during sample loading to ensure adequate interaction time between this compound and the sorbent. During elution, a slower flow rate can also improve the completeness of the elution.

Q3: Can the sorbent bed drying out affect my recovery? A3: For silica-based sorbents (like C18), it is crucial not to let the sorbent bed dry out between the conditioning/equilibration steps and sample loading. This can lead to poor and inconsistent recoveries. Polymeric sorbents are generally less susceptible to this issue.

Q4: My recovery is inconsistent between samples. What could be the cause? A4: Inconsistent recovery is often due to variability in the manual steps of the SPE procedure. Ensure that sample pH is consistently adjusted, volumes are pipetted accurately, and flow rates are uniform. The use of an automated SPE system can significantly improve reproducibility.

Q5: Could matrix effects be causing my low recovery? A5: Yes, components in the sample matrix (e.g., proteins, phospholipids) can interfere with the retention and elution of this compound. They can either block the sorbent's active sites or cause ion suppression/enhancement in the final analysis. A more rigorous wash step or a different type of sorbent (like a mixed-mode phase) might be necessary to remove these interferences.

Illustrative Experimental Protocol for this compound Extraction

This is a general starting protocol using a mixed-mode weak anion exchange (WAX) sorbent. It should be optimized for your specific application.

1. Sample Pre-treatment:

  • To 1 mL of plasma, add an internal standard.

  • Acidify the sample to pH ≤ 2.5 by adding 20 µL of 10% formic acid in water.

  • Vortex and centrifuge to precipitate proteins. Use the supernatant for loading.

2. SPE Procedure:

StepReagentVolumePurpose
Condition Methanol1 mLSolvates the sorbent
Equilibrate Deionized Water1 mLPrepares sorbent for aqueous sample
Equilibrate 0.1% Formic Acid in Water1 mLSets pH for optimal retention
Load Pre-treated Sample~1 mLBinds this compound to the sorbent
Wash 1 0.1% Formic Acid in Water1 mLRemoves polar interferences
Wash 2 10% Methanol in Water1 mLRemoves less polar interferences
Elute 5% Ammonium Hydroxide in Methanol1 mLElutes this compound

3. Post-Elution:

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase for your analytical method.

SPE Workflow Diagram

cluster_0 SPE Cartridge Condition Condition (Methanol) Equilibrate1 Equilibrate (Water) Condition->Equilibrate1 Equilibrate2 Equilibrate (Acidic Buffer) Equilibrate1->Equilibrate2 Load Load Sample (pH ≤ 2.5) Equilibrate2->Load Wash1 Wash 1 (Aqueous) Load->Wash1 Wash2 Wash 2 (Weak Organic) Wash1->Wash2 Waste Waste Wash1->Waste Interferences Elute Elute (Basic Organic) Wash2->Elute Wash2->Waste Interferences Collection Analyte Collection Elute->Collection This compound Sample Sample Pre-treatment Sample->Load

Caption: General solid-phase extraction workflow for this compound.

References

Technical Support Center: Resolving Co-eluting Peaks with Amfenac-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peak issues when using Amfenac-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in our LC-MS/MS assays?

A1: this compound is a stable isotope-labeled (SIL) internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, Amfenac. This allows it to mimic the behavior of Amfenac during sample preparation, chromatography, and ionization.[1][2][3] By adding a known concentration of this compound to your samples, you can accurately quantify Amfenac by using the ratio of the analyte signal to the internal standard signal. This corrects for variations in sample extraction, matrix effects, and instrument response.[2][3]

Q2: What are co-eluting peaks and why are they a problem?

A2: Co-eluting peaks occur when two or more compounds are not fully separated by the chromatography column and elute at or very near the same retention time. This can lead to a single, distorted peak, making accurate quantification of the target analyte difficult or impossible. Co-elution can be caused by matrix components that interfere with the ionization of the analyte, a phenomenon known as matrix effect, which can lead to ion suppression or enhancement.

Q3: How can I detect if I have a co-elution problem with my Amfenac peak?

A3: There are several indicators of co-elution:

  • Poor Peak Shape: Look for asymmetrical peaks, such as fronting, tailing, or split peaks.

  • Inconsistent Analyte/Internal Standard Ratios: If the ratio of Amfenac to this compound varies significantly across replicate injections of the same sample, it may indicate a co-eluting interference.

  • Mass Spectrometry Data: Examine the mass spectra across the peak. If the spectra are not consistent, it suggests the presence of more than one compound. For high-resolution mass spectrometry, you can look for additional ions with different mass-to-charge ratios under the chromatographic peak.

  • Diode Array Detector (DAD) Data: If you are using a DAD, peak purity analysis can indicate the presence of co-eluting substances with different UV spectra.

Q4: Can this compound itself cause co-elution issues?

A4: While this compound is designed to co-elute with Amfenac to provide accurate quantification, it should not interfere with the Amfenac signal in the mass spectrometer due to the difference in their mass-to-charge ratios. However, if the chromatographic resolution is extremely poor, the tail of a very high concentration of this compound could potentially overlap with a very low concentration Amfenac peak, though this is unlikely with typical LC-MS/MS methods. In some rare cases, the deuterated standard can elute slightly earlier than the non-deuterated analyte on a reversed-phase column due to an isotope effect.

Troubleshooting Guides

Issue 1: Poor peak shape (fronting, tailing, or splitting) observed for the Amfenac peak.

This issue is often an indication of co-elution with an interfering substance from the sample matrix.

Troubleshooting Workflow:

start Start: Poor Amfenac Peak Shape check_is Verify this compound Peak Shape start->check_is is_ok IS Peak Shape OK? check_is->is_ok is_bad Both Peaks Distorted is_ok->is_bad No check_method Review Chromatographic Method is_ok->check_method Yes is_bad->check_method optimize_gradient Optimize Gradient Elution check_method->optimize_gradient change_column Change Stationary Phase optimize_gradient->change_column end_resolved Issue Resolved optimize_gradient->end_resolved check_sample_prep Evaluate Sample Preparation change_column->check_sample_prep change_column->end_resolved spe_cleanup Implement Solid Phase Extraction (SPE) check_sample_prep->spe_cleanup spe_cleanup->end_resolved end_persist Issue Persists: Contact Support spe_cleanup->end_persist start Start: Co-elution Suspected step1 Step 1: Chromatographic Optimization start->step1 sub1a Adjust Gradient/Isocratic Conditions step1->sub1a sub1b Change Mobile Phase (Solvent/pH) step1->sub1b sub1c Modify Column Temperature step1->sub1c sub1d Test Different Column Chemistry step1->sub1d step2 Step 2: Sample Preparation Enhancement sub2a Optimize LLE/PPT Conditions step2->sub2a sub2b Implement Solid-Phase Extraction (SPE) step2->sub2b step3 Step 3: Mass Spectrometric Resolution sub3a Ensure Optimal MRM Transitions step3->sub3a sub3b Utilize High-Resolution MS (if available) step3->sub3b sub1d->step2 sub2b->step3 end Resolution Achieved sub3b->end

References

Stability of Amfenac-d5 in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the stability of Amfenac-d5, a deuterated internal standard, in processed biological samples and within an autosampler. Accurate and reproducible quantification in bioanalytical assays relies heavily on the stability of the internal standard. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to this compound instability during your experiments.

Problem Potential Cause Recommended Solution
1. Inconsistent or declining this compound peak area response across an analytical run. A. Autosampler Instability: this compound may be degrading in the reconstitution solvent while sitting in the autosampler. This can be influenced by solvent composition, temperature, or exposure to light.Action: Conduct an autosampler (post-preparative) stability test. Re-inject the same set of processed samples at the end of a typical run sequence and compare the response to the initial injection. The difference should be within ±15%. If instability is observed, consider changing the reconstitution solvent, reducing the autosampler temperature, or using amber vials to protect from light.[1]
B. Inadequate Mixing: Failure to properly vortex after adding the this compound working solution can lead to poor homogeneity and inconsistent response.Action: Ensure a standardized and thorough vortexing step is applied to all samples, calibration standards, and quality controls (QCs) immediately after the addition of the internal standard.
C. Source Contamination: Over the course of a run, the mass spectrometer's ion source can become contaminated, leading to a gradual decrease in signal for all analytes, including the internal standard.Action: Implement a regular cleaning and maintenance schedule for your mass spectrometer's ion source as per the manufacturer's recommendations.
2. High variability in this compound response between different processed samples. A. Inconsistent Sample Processing: Variations in extraction time, temperature, solvent volumes, or evaporation steps can lead to variable recovery.[2]Action: Strictly adhere to a validated and standardized sample preparation protocol. Utilize precise timing and temperature controls for all critical steps.
B. Bench-Top Instability: this compound may be degrading at room temperature during sample preparation steps (e.g., after thawing and before extraction).Action: Perform a short-term bench-top stability experiment. Allow processed QC samples to sit at room temperature for a duration that mimics your longest expected sample handling time before analysis.[3] The mean concentration should be within ±15% of the nominal value.
C. Matrix Effects: Components in the biological matrix from different sources can cause variable ion suppression or enhancement. While a stable isotope-labeled internal standard like this compound is designed to track and compensate for this, extreme variations can still have an impact.Action: Evaluate matrix effects during method validation by comparing the response of this compound in extracted blank matrix from multiple sources to its response in a neat solution.
3. This compound response is consistently low in all samples. A. Pipetting or Dilution Error: An error in the preparation of the this compound stock or working solutions, or in the volume added to the samples, will result in a consistently low response.Action: Carefully verify the calibration and precision of all pipettes. Prepare fresh stock and working solutions, paying close attention to all dilution steps.
B. Freeze-Thaw Degradation: Repeated freeze-thaw cycles of either the biological samples or the stock/working solutions can lead to degradation.[4][5]Action: Conduct a freeze-thaw stability experiment on QC samples for a number of cycles that exceeds the expected handling of study samples. For stock solutions, aliquot them into single-use vials to avoid repeated thawing and freezing.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to assess the stability of a deuterated internal standard like this compound? A1: While stable isotope-labeled internal standards are designed to mimic the analyte and correct for variability, they are not immune to degradation. Regulatory guidelines from bodies like the EMA and FDA mandate the assessment of internal standard stability in the biological matrix and in processed samples to ensure the reliability and accuracy of bioanalytical data. The stability of the analyte and the internal standard must be established for all storage and processing conditions.

Q2: What are the typical storage conditions for this compound stock and working solutions? A2: this compound stock solutions are typically prepared in an organic solvent like methanol or acetonitrile and should be stored at -20°C or -80°C in tightly sealed containers to prevent evaporation. Aliquoting into single-use vials is recommended to minimize freeze-thaw cycles. The stability of these solutions under the intended storage conditions must be experimentally verified.

Q3: How many freeze-thaw cycles should I test for this compound stability? A3: The number of freeze-thaw cycles tested should equal or exceed the number of cycles that study samples are expected to undergo. A typical validation experiment will assess stability over three to five cycles.

Q4: What are the acceptance criteria for stability experiments? A4: For stability to be demonstrated, the mean concentration of the quality control samples at each tested condition should be within ±15% of their nominal (theoretical) concentration.

Q5: Can the stability of Amfenac (the non-labeled drug) be used to infer the stability of this compound? A5: While the chemical properties are nearly identical, it is not a safe assumption. The stability of a deuterated internal standard should be independently and experimentally verified under the specific conditions of your assay. Regulatory bodies require experimental evidence of stability for the internal standard itself.

Experimental Protocols & Data Presentation

The following sections provide detailed methodologies for key stability experiments.

Disclaimer: The quantitative data presented in the following tables is for illustrative purposes only and is intended to represent the expected outcome for a stable internal standard. Actual results must be generated through experimentation.

Freeze-Thaw Stability

This experiment assesses the stability of this compound in a biological matrix after repeated cycles of freezing and thawing.

Experimental Protocol:

  • Sample Preparation: Spike blank biological matrix (e.g., human plasma) with this compound to prepare low and high concentration Quality Control (QC) samples. Prepare at least three replicates for each concentration per cycle.

  • Freeze-Thaw Cycles: Freeze all QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples completely and unassisted at room temperature. This constitutes one cycle.

  • Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 or 5).

  • Analysis: After the final thaw cycle, process the stability samples along with a freshly prepared calibration curve and a set of control QC samples (which have not undergone freeze-thaw cycles).

  • Evaluation: Compare the mean concentration of the freeze-thaw samples against the nominal concentration. The deviation should be within ±15%.

Illustrative Data:

Concentration LevelFreeze-Thaw CyclesMean Calculated Conc. (ng/mL)Nominal Conc. (ng/mL)Accuracy (%)
Low QC34.855.0097.0
High QC378.980.098.6
Low QC54.795.0095.8
High QC578.180.097.6

Workflow Diagram:

G cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles (N) cluster_analysis Analysis cluster_eval Evaluation prep1 Spike Blank Matrix (Low & High QC) prep2 Aliquot (n≥3) prep1->prep2 freeze Freeze (≥12h at -80°C) prep2->freeze thaw Thaw (Room Temp) freeze->thaw Cycle 1 thaw->freeze Repeat N-1 times process Process Samples thaw->process analyze LC-MS/MS Analysis vs. Fresh Calibration Curve process->analyze eval Mean Conc. within ±15% of Nominal? analyze->eval

Freeze-Thaw stability experimental workflow.
Short-Term (Bench-Top) Stability

This experiment determines the stability of this compound in the processed matrix at room temperature for a period that simulates the sample preparation time.

Experimental Protocol:

  • Sample Preparation: Process a set of low and high concentration QC samples (minimum of three replicates each) as you would for a regular analytical run.

  • Incubation: Let the processed samples sit on the laboratory bench at room temperature.

  • Time Points: At specified time points (e.g., 0, 4, 8, and 24 hours), inject a set of the samples for analysis. The T=0 samples are analyzed immediately after processing.

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve.

  • Evaluation: The mean concentration of the incubated samples should be within ±15% of the nominal concentration.

Illustrative Data:

Concentration LevelBench-Top Time (Hours)Mean Calculated Conc. (ng/mL)Nominal Conc. (ng/mL)Accuracy (%)
Low QC05.015.00100.2
High QC080.380.0100.4
Low QC84.925.0098.4
High QC879.580.099.4
Low QC244.885.0097.6
High QC2479.180.098.9

Workflow Diagram:

G cluster_prep Sample Preparation cluster_incubation Bench-Top Incubation cluster_eval Evaluation prep1 Process Low & High QC Samples (n≥3) t0 Analyze T=0 Samples Immediately prep1->t0 tn Store remaining samples at Room Temperature prep1->tn eval Mean Conc. within ±15% of Nominal? analyze_tn Analyze at specified time points (e.g., 8h, 24h) tn->analyze_tn analyze_tn->eval

Short-Term (Bench-Top) stability workflow.
Autosampler (Post-Preparative) Stability

This experiment evaluates the stability of this compound in the final, processed extract stored in the autosampler for the anticipated duration of an analytical run.

Experimental Protocol:

  • Sample Preparation: Process a set of QC samples (low and high concentrations, n≥3) and place them in the autosampler.

  • Initial Analysis: Inject the samples at the beginning (T=0) of an analytical sequence.

  • Storage and Re-analysis: Store the same samples in the autosampler at its set temperature (e.g., 10°C) for the expected duration of a typical run (e.g., 24, 48 hours).

  • Re-inject the same set of samples at the end of the duration.

  • Evaluation: Compare the mean response or calculated concentration from the final injection to the initial injection. The difference should be within ±15%.

Illustrative Data:

Concentration LevelAutosampler Time (Hours)Mean Calculated Conc. (ng/mL)Initial Conc. (T=0, ng/mL)Stability (% of Initial)
Low QC244.955.0198.8
High QC2479.880.399.4
Low QC484.895.0197.6
High QC4879.280.398.6

Workflow Diagram:

G cluster_analysis Analysis Sequence cluster_eval Evaluation start Place Processed QC Samples in Autosampler t0 Inject Samples at T=0 start->t0 wait Store in Autosampler for duration of a typical run (e.g., 24-48h) t0->wait t_end Re-inject Same Samples at T=End wait->t_end eval Difference between T=End and T=0 within ±15%? t_end->eval

Autosampler (Post-Preparative) stability workflow.

References

Calibration curve issues with Amfenac-d5 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amfenac-d5 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Amfenac quantification?

This compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative mass spectrometry. Because its chemical structure is nearly identical to Amfenac, it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. This allows this compound to effectively compensate for variability during sample preparation, injection volume discrepancies, and matrix effects (ion suppression or enhancement), leading to more accurate and precise results.

Q2: What are the typical storage conditions for this compound stock solutions?

Stock solutions of this compound should be stored at -20°C or -80°C in sealed containers, protected from light, to ensure long-term stability.[1] For short-term storage (up to one month), -20°C is generally acceptable; for longer periods (up to six months), -80°C is recommended.[1] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q3: What are the common causes of poor calibration curve linearity (r² < 0.99)?

Poor linearity can stem from several factors, including inaccurate preparation of calibration standards, suboptimal chromatographic conditions leading to poor peak shape, significant matrix effects, or detector saturation at high concentrations. It is also possible that the chosen regression model (e.g., linear) is not appropriate for the concentration range.

Q4: How do I assess the degree of matrix effect in my assay?

Matrix effects can be quantified by comparing the peak area of Amfenac in a post-extraction spiked blank matrix sample to the peak area of Amfenac in a neat solvent standard at the same concentration. The following formula can be used:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value close to 100% indicates minimal matrix effect, a value <100% suggests ion suppression, and a value >100% indicates ion enhancement.[2]

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area Across a Run
  • Symptom: The peak area of the this compound internal standard shows a high coefficient of variation (%CV > 15%) across the calibration standards, quality control (QC) samples, and unknown samples.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Inconsistent Sample Preparation Ensure precise and consistent addition of the this compound working solution to all samples, standards, and QCs. Use a calibrated pipette and add the internal standard early in the sample preparation workflow to account for variability in subsequent steps.
Poor Mixing Thoroughly vortex or mix samples after the addition of the internal standard to ensure homogeneity.
Instrument Instability Check for fluctuations in the LC pump pressure and the stability of the mass spectrometer's spray. A dirty ion source can lead to an erratic signal; clean the source according to the manufacturer's protocol.
Internal Standard Degradation Assess the stability of this compound in the autosampler over the course of the analytical run. If degradation is observed, consider using a cooled autosampler or reducing the batch size.
Issue 2: Poor Calibration Curve Linearity at High Concentrations
  • Symptom: The calibration curve is linear at lower concentrations but plateaus or deviates downwards at higher concentrations.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Detector Saturation The mass spectrometer detector has a limited linear dynamic range. High concentrations of Amfenac can saturate the detector, leading to a non-linear response. Dilute the upper-level calibration standards and any high-concentration samples to fall within the linear range of the instrument.
Ion Suppression at High Analyte Concentration As the concentration of Amfenac increases, it can compete with and suppress the ionization of the constant-concentration this compound, leading to a non-linear analyte/IS ratio. Ensure the concentration of this compound is appropriate for the calibration range. A common practice is to set the internal standard concentration at the geometric mean of the calibration curve range.
Isotopic Cross-Talk At very high concentrations of Amfenac, the natural abundance of isotopes (e.g., ¹³C) can contribute to the signal at the mass-to-charge ratio of this compound, artificially inflating the internal standard response. Analyze a high-concentration standard of Amfenac without the internal standard to check for signal in the this compound channel. If significant, narrow the calibration range.
Issue 3: Chromatographic Peak Tailing or Splitting for Amfenac and/or this compound
  • Symptom: The chromatographic peaks for Amfenac and/or this compound are asymmetric, exhibiting tailing or splitting.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Column Overload Injecting too high a concentration of the analyte or internal standard can lead to peak distortion. Reduce the injection volume or dilute the samples.
Incompatible Injection Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
Column Degradation The analytical column may be nearing the end of its lifetime. Replace the column and guard column.
Secondary Interactions Amfenac may be interacting with active sites on the column or in the LC system. Try adding a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid, if compatible with MS detection) or use a column with a different stationary phase chemistry.

Quantitative Data Summary

The following tables provide representative data for a validated bioanalytical method for Amfenac using this compound as an internal standard. These values are based on typical performance characteristics for similar NSAID assays and should be used as a guideline.[3][4]

Table 1: Calibration Curve Parameters

ParameterTypical Value
Calibration Range (in plasma) 1 - 2000 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) ≥ 0.995

Table 2: Precision and Accuracy of Quality Control (QC) Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Accuracy (% Bias)
LLOQ 1≤ 15≤ 15± 20
Low 3≤ 10≤ 10± 15
Mid 100≤ 10≤ 10± 15
High 1500≤ 10≤ 10± 15

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
Amfenac 85 - 9590 - 110
This compound 85 - 9590 - 110

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Amfenac and this compound Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Amfenac and this compound reference standards into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C or -80°C.

  • Amfenac Working Solutions: Prepare a series of working solutions by serial dilution of the Amfenac stock solution with 50:50 (v/v) methanol:water to create calibration standards and QC samples.

  • This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of blank matrix (e.g., human plasma), calibration standards, QCs, or unknown samples into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples (to which 25 µL of 50:50 methanol:water is added).

  • Vortex each tube for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject onto the LC-MS/MS system.

Protocol 3: LC-MS/MS Parameters
  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Amfenac: Q1: m/z 254.1 -> Q3: m/z 210.1 (quantifier), m/z 182.1 (qualifier)

    • This compound: Q1: m/z 259.1 -> Q3: m/z 215.1

  • Source Parameters: Optimized for the specific instrument, but typical values include:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Note: The exact m/z values and MS parameters should be optimized on the specific instrument being used.

Visualizations

Troubleshooting_Workflow cluster_linearity cluster_variability start Calibration Curve Issue Identified (e.g., r² < 0.99, high %CV) check_linearity Is the issue poor linearity? start->check_linearity check_variability Is the issue high IS variability? start->check_variability check_high_conc Deviation at high concentrations? check_linearity->check_high_conc Yes check_all_points Scattered points across the curve? check_linearity->check_all_points No check_sample_prep Review Sample Preparation - Pipetting technique - Mixing steps check_variability->check_sample_prep Yes linearity_yes Poor Linearity Path variability_yes High Variability Path detector_saturation Investigate Detector Saturation - Dilute high standards - Check IS response check_high_conc->detector_saturation Yes inaccurate_standards Investigate Standard Preparation - Prepare fresh standards - Verify dilutions check_all_points->inaccurate_standards resolve Issue Resolved detector_saturation->resolve matrix_effects Investigate Matrix Effects - Improve sample cleanup - Check for co-elutions inaccurate_standards->matrix_effects matrix_effects->resolve check_instrument Check Instrument Stability - LC pressure - MS spray stability check_sample_prep->check_instrument check_stability Assess IS Stability - Autosampler stability - Stock solution integrity check_instrument->check_stability check_stability->resolve

Caption: Troubleshooting workflow for calibration curve issues.

Sample_Prep_Workflow start Start: Plasma Sample (100 µL) add_is Add this compound IS (25 µL) start->add_is vortex1 Vortex (10s) add_is->vortex1 add_ppt Add Acetonitrile (300 µL) vortex1->add_ppt vortex2 Vortex (1 min) add_ppt->vortex2 centrifuge Centrifuge (10 min, 13k rpm) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N₂ Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Validation & Comparative

Cross-Validation of Analytical Methods for Amfenac Quantification Using Amfenac-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common bioanalytical methods for the quantification of Amfenac, a non-steroidal anti-inflammatory drug (NSAID), in biological matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A key focus of this guide is the application of Amfenac-d5, a stable isotope-labeled internal standard, to ensure the accuracy and reliability of these methods, particularly in the context of cross-validation when transferring methods or analyzing samples across different laboratories or techniques.

Introduction to Amfenac and the Role of Cross-Validation

Amfenac is the active metabolite of the prodrug nepafenac and exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are critical in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain.[1] Accurate measurement of Amfenac concentrations in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies.

Cross-validation is a critical component of bioanalytical method validation, as outlined by regulatory agencies like the FDA.[2][3] It is the process of comparing two or more bioanalytical methods to ensure that they provide comparable results. This is essential when, for example, a study transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method, or when samples from a single study are analyzed at different laboratories.[2] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in LC-MS/MS analysis as it closely mimics the analyte, compensating for variability in sample preparation and matrix effects.

Mechanism of Action: Amfenac and the Prostaglandin Pathway

Amfenac functions by blocking the action of COX-1 and COX-2, thereby preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. The following diagram illustrates this signaling pathway.

Prostaglandin Synthesis Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Amfenac Amfenac Amfenac->COX1_COX2 Inhibition

Figure 1: Amfenac's inhibition of the COX pathway.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for Amfenac quantification depends on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput. Below is a summary of typical performance characteristics for each method.

ParameterHPLC-UVLC-MS/MS with this compound
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Internal Standard Structural analog (e.g., Fenbufen)Stable isotope-labeled (this compound)
Linearity Range 0.1 - 10 µg/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) ~100 ng/mL~1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) ≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)
Selectivity Moderate; potential for interference from co-eluting compoundsHigh; based on specific mass transitions
Matrix Effects Less susceptibleMore susceptible, but compensated by SIL-IS
Throughput LowerHigher

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

Method 1: LC-MS/MS Quantification of Amfenac in Human Plasma

This method offers high sensitivity and selectivity, making it suitable for studies with low expected Amfenac concentrations.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • MRM Transitions:

    • Amfenac: m/z 255.1 → 238.1

    • This compound: m/z 260.1 → 243.1

  • Source Parameters: Optimized for maximum signal intensity.

Method 2: HPLC-UV Quantification of Amfenac in Human Plasma

This method is a cost-effective alternative for studies where high sensitivity is not a primary requirement.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., Fenbufen, 50 µg/mL in methanol).

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 20 mM phosphate buffer (pH 3.5) (e.g., 55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 245 nm.

Cross-Validation Workflow

The process of cross-validation ensures that the data from two different methods are comparable. The following workflow is recommended:

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Val Full Validation A_Analysis Analyze Study Samples (n) A_Val->A_Analysis B_Analysis Re-analyze Subset of Samples (m) A_Analysis->B_Analysis Select Subset (m) from n B_Val Full Validation B_Val->B_Analysis Comparison Compare Results of Subset (m) B_Analysis->Comparison Criteria Acceptance Criteria Met? Comparison->Criteria Pass Methods are Interchangeable Criteria->Pass Yes Fail Investigate Discrepancy Criteria->Fail No

Figure 2: A typical workflow for cross-validation.

Acceptance Criteria for Cross-Validation: For a successful cross-validation, the percentage difference between the results obtained by the two methods for at least two-thirds of the re-analyzed samples should be within ±20% of the mean value.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of Amfenac in biological matrices. The choice of method should be guided by the specific needs of the research, particularly the required sensitivity. When transitioning between methods or employing multiple laboratories, a rigorous cross-validation protocol is imperative to ensure data integrity and consistency. The use of a stable isotope-labeled internal standard, this compound, is highly recommended for LC-MS/MS analysis to achieve the highest level of accuracy and precision. This guide provides the foundational information for researchers to develop, validate, and cross-validate robust analytical methods for Amfenac quantification.

References

A Comparative Guide to Internal Standards for Amfenac Quantification: Focus on Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Amfenac, a potent non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of nepafenac, is critical in pharmacokinetic, toxicokinetic, and other drug development studies. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in bioanalytical methods. This guide provides a comparative assessment of Amfenac-d5, a stable isotope-labeled (SIL) internal standard, against an alternative, fenbufen, for the linearity and range of Amfenac quantification.

While specific, direct comparative studies on the linearity and range of this compound are not extensively published, this guide leverages data from validated methods for similar NSAIDs using deuterated internal standards to present a representative performance profile for this compound with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is contrasted with published data for an older High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method utilizing fenbufen as the internal standard.

Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative bioanalysis. They exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar ionization and matrix effects. This leads to superior accuracy and precision in LC-MS/MS assays.

Data Presentation: Linearity and Range Comparison

The following table summarizes the linearity and range assessment for Amfenac quantification using this compound (representative LC-MS/MS method) and fenbufen (HPLC-UV method).

ParameterAmfenac with this compound (LC-MS/MS)Amfenac with Fenbufen (HPLC-UV)
Linear Range 1 - 2000 ng/mL (Representative)[1]0.5 - 10 µg/mL (500 - 10,000 ng/mL)[2]
Correlation Coefficient (R²) ≥ 0.998[1]Not explicitly stated
Limit of Detection (LOD) < 1 ng/mL (Representative)100 ng/mL[2]
Limit of Quantification (LOQ) 1 ng/mL (Representative)[1]Not explicitly stated (detection limit reported)
Analytical Technique LC-MS/MSHPLC-UV

Note: The data for Amfenac with this compound is representative of typical performance for NSAID analysis using a deuterated internal standard with LC-MS/MS, as specific published data for this compound validation was not available. The data for Amfenac with fenbufen is based on a published HPLC-UV method.

Experimental Protocols

Representative LC-MS/MS Method for Amfenac using this compound

This protocol is a representative procedure for the quantification of Amfenac in a biological matrix (e.g., plasma) using this compound as the internal standard.

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of the plasma sample, add 25 µL of this compound working solution (internal standard).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

b. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Monitored Transitions: Specific precursor-to-product ion transitions for Amfenac and this compound would be determined during method development.

c. Linearity and Range Assessment:

  • Prepare a series of calibration standards by spiking known concentrations of Amfenac into the blank biological matrix.

  • Add a constant concentration of this compound to each calibration standard.

  • Process the standards using the sample preparation method described above.

  • Analyze the extracted samples by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio of Amfenac to this compound against the nominal concentration of Amfenac.

  • Determine the linear range and the correlation coefficient (R²) of the calibration curve.

HPLC-UV Method for Amfenac using Fenbufen

This protocol is based on a published method for the simultaneous determination of Amfenac and its metabolite in human plasma.

a. Sample Preparation:

  • To 100 µL of plasma, add 100 µL of purified water, 0.2 g of ammonium sulphate, and 100 µL of ethanol containing fenbufen (100 µg/mL) as the internal standard.

  • Centrifuge the mixture.

  • Directly inject the ethanol layer into the HPLC system.

b. HPLC-UV Conditions:

  • Column: Reversed-phase ODS column

  • Mobile Phase: A gradient of 20-80% acetonitrile in phosphate buffer (pH 7.0)

  • Detection: UV at 245 nm

c. Linearity and Range Assessment:

  • Prepare calibration standards by spiking known concentrations of Amfenac into blank plasma.

  • Add a constant concentration of fenbufen to each standard.

  • Process the standards as described in the sample preparation section.

  • Analyze the samples by HPLC-UV.

  • Construct a calibration curve by plotting the peak area ratio of Amfenac to fenbufen against the concentration of Amfenac.

  • The linearity was assessed over the range of 0.5 to 10 µg/mL.

Mandatory Visualization

Linearity_Assessment_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation BlankMatrix Blank Biological Matrix Cal_Standards Prepare Calibration Standards (Spike Analyte into Matrix) BlankMatrix->Cal_Standards AnalyteStock Amfenac Stock Solution AnalyteStock->Cal_Standards IS_Stock Internal Standard Stock (this compound or Fenbufen) Add_IS Add Constant Concentration of Internal Standard to all Samples IS_Stock->Add_IS Cal_Standards->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction QC_Samples Prepare Quality Control (QC) Samples (Low, Mid, High) QC_Samples->Add_IS Evaporation Evaporation (if applicable) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (UPLC or HPLC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (for this compound) LC_Separation->MS_Detection LC-MS/MS Method UV_Detection UV Detection (for Fenbufen) LC_Separation->UV_Detection HPLC-UV Method Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration UV_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve (Area Ratio vs. Concentration) Area_Ratio->Calibration_Curve Linearity_Eval Evaluate Linearity (R², Range, LOQ) Calibration_Curve->Linearity_Eval

Caption: Workflow for Linearity and Range Assessment.

Caption: Comparison of Internal Standard Properties.

References

The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Amfenac Quantification with Amfenac-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. In the analysis of the non-steroidal anti-inflammatory drug (NSAID) Amfenac, the choice of internal standard is critical to achieving reliable and reproducible results, particularly when using highly sensitive liquid chromatography-mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of quantification methods for Amfenac, highlighting the superior performance of the stable isotope-labeled internal standard, Amfenac-d5, over other alternatives.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis.[1] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization effects in the mass spectrometer. This allows for highly effective compensation for variations during sample preparation and analysis, significantly improving accuracy and precision.[2]

Comparative Performance of Internal Standards

Table 1: Performance of Amfenac Quantification using Fenbufen as an Internal Standard (HPLC-UV Method) [5]

ParameterPerformance Metric
Linearity Data not explicitly provided, but method applied to samples.
Accuracy (as Recovery) ~92.1% at 0.5 µg/mL, ~95.4% at 2 µg/mL, ~94.6% at 10 µg/mL
Precision (Intra-day) 4.5% (%CV) at 5 µg/mL
Precision (Inter-day) 4.2% (%CV) at 5 µg/mL
Lower Limit of Detection 0.1 µg/mL (100 ng/mL)
Recovery 92.1% - 95.4%

Table 2: Expected Performance of Amfenac Quantification using this compound as an Internal Standard (LC-MS/MS Method)

ParameterExpected Performance MetricRationale for Superiority
Linearity (r²) ≥ 0.995Wide dynamic range of MS detectors.
Accuracy (% Bias) Within ±15% of nominal (typically <5%)Co-elution of this compound corrects for matrix effects and extraction variability more effectively than a structurally different IS.
Precision (%CV) ≤ 15% (typically <10%)Stable isotope internal standard closely mimics analyte behavior throughout the entire analytical process, reducing variability.
Lower Limit of Quantification Low ng/mL to pg/mL rangeHigh sensitivity and selectivity of MS/MS detection.
Recovery Consistent and reproducible, though absolute value is less critical as IS compensates for losses.The ratio of analyte to IS remains constant even with incomplete recovery.
Matrix Effect Significantly minimizedCo-eluting IS experiences the same ion suppression or enhancement as the analyte, allowing for accurate correction.

Experimental Protocols

Experimental Protocol for Amfenac Quantification using Fenbufen (HPLC-UV)

This method describes the simultaneous determination of Amfenac and its metabolite in human plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add 100 µL of purified water, 0.2 g of ammonium sulphate, and 100 µL of ethanol containing fenbufen (100 µg/mL) as the internal standard.

    • Vortex the mixture.

    • Centrifuge the sample.

    • Directly inject the supernatant (ethanol layer) into the HPLC system.

  • Chromatographic Conditions:

    • Column: Reversed-phase ODS column.

    • Mobile Phase: Gradient of 20-80% acetonitrile in phosphate buffer (pH 7.0).

    • Detection: UV at 245 nm.

General Experimental Protocol for Amfenac Quantification using this compound (LC-MS/MS)

This represents a typical workflow for a validated bioanalytical method using a deuterated internal standard.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

    • Add a specific volume of this compound working solution.

    • Add a protein precipitation agent (e.g., acetonitrile or methanol), typically in a 3:1 or 4:1 ratio to the plasma volume.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Liquid Chromatography Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient elution using water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4-0.6 mL/min for a standard analytical column).

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), likely in negative ion mode for Amfenac.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both Amfenac and this compound.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for quantitative bioanalysis and the logical relationship that underscores the advantage of using a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Spike with this compound (IS) p1->p2 p3 Protein Precipitation / Extraction p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC Separation p4->a1 a2 MS/MS Detection (MRM) a1->a2 d1 Peak Area Integration (Analyte & IS) a2->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify via Calibration Curve d2->d3

Caption: Experimental workflow for Amfenac quantification.

cluster_process Analytical Process Analyte Amfenac IS This compound Analyte->IS  Physicochemically Identical   Extraction Extraction Variability Analyte->Extraction Ratio Ratio (Analyte / IS) Remains Constant IS->Extraction Matrix Biological Matrix (Plasma, Urine, etc.) Ionization Matrix Effects (Ion Suppression/Enhancement) Matrix->Ionization Extraction->Ionization Ionization->Analyte Affects Signal Ionization->IS Affects Signal Similarly

Caption: Logic of using a deuterated internal standard.

References

A Comparative Guide to the Bioanalytical Quantification of Amfenac Using Amfenac-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance for the quantification of Amfenac in biological matrices, specifically focusing on the use of its deuterated internal standard, Amfenac-d5. The methodologies and data presented herein are compiled from established bioanalytical practices for non-steroidal anti-inflammatory drugs (NSAIDs) and serve as a robust framework for researchers developing and validating their own assays.

Executive Summary

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers superior accuracy and precision by effectively compensating for variability in sample preparation and matrix effects. This guide details a representative LC-MS/MS method for the determination of the limit of detection (LOD) and limit of quantification (LOQ) for Amfenac in human plasma.

Data Presentation: Limit of Detection (LOD) and Limit of Quantification (LOQ)

While a specific, publicly available validated LC-MS/MS method for Amfenac using this compound with defined LOD and LOQ values is not readily found in the literature, based on methods for structurally similar NSAIDs, the following table presents expected performance characteristics. For comparison, data from an older High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also included to highlight the significantly improved sensitivity of the LC-MS/MS approach.

AnalyteInternal StandardMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Amfenac This compound LC-MS/MS (Representative) Human Plasma ~0.5 ng/mL ~2 ng/mL
AmfenacFenbufenHPLC-UV[1]Human Plasma100 ng/mLNot Reported
DiclofenacDiclofenac-d4LC-MS/MSMouse PlasmaNot Reported20 ng/mL
Mefenamic AcidDiclofenacLC-MS/MSHuman PlasmaNot Reported20 ng/mL

Note: The LOD and LOQ values for the representative LC-MS/MS method are estimations based on typical sensitivities achieved for similar NSAIDs. Actual values must be determined experimentally during method validation.

Experimental Protocol: LC-MS/MS Determination of Amfenac in Human Plasma

This section details a representative experimental protocol for the quantification of Amfenac in human plasma using this compound as an internal standard.

Materials and Reagents
  • Amfenac analytical standard

  • This compound internal standard[2][3]

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Drug-free human plasma

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-4.0 min: Re-equilibration at 10% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The exact MRM transitions for Amfenac and this compound need to be determined experimentally by infusing standard solutions of each compound into the mass spectrometer. The precursor ion will be the protonated ([M+H]+) or deprotonated ([M-H]-) molecule, and the product ions will be characteristic fragments.

    • Hypothetical MRM Transitions (for illustrative purposes):

      • Amfenac: Precursor ion (e.g., m/z 256) → Product ion (e.g., m/z 212)

      • This compound: Precursor ion (e.g., m/z 261) → Product ion (e.g., m/z 217)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, nebulizer gas, and drying gas flow rates).

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters: selectivity, sensitivity (LOD and LOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample 1. Plasma Sample Aliquoting add_is 2. Addition of this compound (Internal Standard) plasma_sample->add_is protein_precipitation 3. Protein Precipitation with Acetonitrile add_is->protein_precipitation centrifugation 4. Centrifugation protein_precipitation->centrifugation supernatant_transfer 5. Supernatant Transfer centrifugation->supernatant_transfer evaporation 6. Evaporation to Dryness supernatant_transfer->evaporation reconstitution 7. Reconstitution in Mobile Phase evaporation->reconstitution lc_injection 8. Injection into LC System reconstitution->lc_injection chromatographic_separation 9. Chromatographic Separation lc_injection->chromatographic_separation ms_detection 10. Mass Spectrometric Detection (MRM) chromatographic_separation->ms_detection peak_integration 11. Peak Area Integration ms_detection->peak_integration ratio_calculation 12. Analyte/IS Peak Area Ratio Calculation peak_integration->ratio_calculation quantification 13. Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for Amfenac quantification.

References

Inter-laboratory Comparison of Amfenac Analysis with Amfenac-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework and presents hypothetical results for an inter-laboratory comparison of Amfenac analysis using its deuterated internal standard, Amfenac-d5. The objective of such a study is to evaluate the reproducibility, reliability, and consistency of a validated bioanalytical method across different laboratory settings, ensuring data integrity for clinical and research applications.

Introduction to Amfenac and the Rationale for Standardized Analysis

Amfenac is a potent nonsteroidal anti-inflammatory drug (NSAID). It is the active metabolite of nepafenac, which is administered topically for ophthalmic conditions.[1] Amfenac exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3]

Given the therapeutic importance of Amfenac, it is crucial to have robust and reproducible analytical methods for its quantification in biological matrices. An inter-laboratory comparison is essential to validate the transferability and consistency of an analytical method, a critical step in multi-center clinical trials and collaborative research. This guide is structured to present the findings of such a comparative study.

Hypothetical Inter-laboratory Study Design

This section outlines the design of a hypothetical inter-laboratory study for Amfenac analysis.

  • Objective: To assess the precision, accuracy, and overall reproducibility of a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Amfenac in human plasma across three independent laboratories, using this compound as the internal standard.

  • Participating Laboratories: A minimum of three separate laboratories with established expertise in bioanalytical method validation and sample analysis via LC-MS/MS would be enrolled.

  • Study Samples: Each laboratory would receive identical sets of samples, including calibration standards, quality control (QC) samples at four concentrations (Low, Medium 1, Medium 2, and High), and blinded plasma samples.

Experimental Protocols

A standardized and detailed experimental protocol is fundamental for a successful inter-laboratory comparison. The following sections describe the methodologies to be used by each participating laboratory.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for the extraction of Amfenac and the internal standard (this compound) from human plasma.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration: 500 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following LC-MS/MS parameters should be consistently applied across all participating laboratories.

  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient from 20% to 80% B over 3 minutes, followed by a 1-minute hold at 80% B, and a 1-minute re-equilibration at 20% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amfenac: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values would be determined during method development)

Data Presentation and Comparative Results

This section presents the hypothetical quantitative data from the inter-laboratory comparison in structured tables for ease of comparison.

Calibration Curve Performance

A linear regression of the peak area ratio (Amfenac/Amfenac-d5) versus the nominal concentration of the calibration standards should be performed using a weighting factor of 1/x².

Table 1: Inter-laboratory Comparison of Calibration Curve Parameters

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Correlation Coefficient (r²) 0.99850.99910.9988≥ 0.99
Linearity Range (ng/mL) 1 - 10001 - 10001 - 1000Consistent Range
Mean Accuracy (%) 98.5 - 102.197.9 - 101.598.2 - 102.585% - 115%
Precision (%CV) ≤ 5.8≤ 6.2≤ 5.5≤ 15%
Inter-laboratory Precision and Accuracy of Quality Control Samples

The intra- and inter-laboratory precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal concentration) are calculated for the QC samples.

Table 2: Inter-laboratory Precision and Accuracy Data for Quality Control Samples

QC Level (ng/mL)Laboratory 1 (%CV / %Accuracy)Laboratory 2 (%CV / %Accuracy)Laboratory 3 (%CV / %Accuracy)Overall Inter-laboratory (%CV / %Accuracy)Acceptance Criteria (%CV / %Accuracy)
LLOQ (1) 8.5 / 105.29.1 / 103.88.8 / 106.18.8 / 105.0≤ 20% / 80-120%
Low QC (3) 6.2 / 101.56.8 / 99.76.5 / 102.36.5 / 101.2≤ 15% / 85-115%
Mid QC (50) 4.1 / 98.94.5 / 97.84.3 / 99.54.3 / 98.7≤ 15% / 85-115%
High QC (800) 3.5 / 100.83.9 / 101.23.7 / 100.53.7 / 100.8≤ 15% / 85-115%

Mandatory Visualizations

Amfenac's Mechanism of Action: COX Inhibition Pathway

Amfenac_COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Metabolized by COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (Inflammation, Pain) Prostaglandin_H2->Prostaglandins Amfenac Amfenac Amfenac->COX1 Inhibits Amfenac->COX2 Inhibits

Caption: Amfenac inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Workflow for Amfenac Analysis

Amfenac_Analysis_Workflow Start Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing End Final Concentration Data_Processing->End

References

The Gold Standard for Bioanalysis: Justifying the Use of Amfenac-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison between the use of a deuterated internal standard, Amfenac-d5, and a non-deuterated structural analog for the quantification of the nonsteroidal anti-inflammatory drug (NSAID), Amfenac.

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, Amfenac. This similarity ensures that the deuterated standard co-elutes with the analyte and experiences the same effects of the sample matrix, leading to more accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]

Performance Comparison: Deuterated vs. Structural Analog Internal Standard

The superior performance of a deuterated internal standard like this compound over a structural analog is evident in key bioanalytical validation parameters. While a specific head-to-head study for Amfenac was not publicly available, the data presented below is a composite representation based on validated methods for Amfenac with a structural analog and a validated method for Amfenac's parent drug, Nepafenac, which utilizes a deuterated standard for Amfenac quantification.[2]

Validation Parameter This compound (Deuterated IS) Fenbufen (Structural Analog IS) Justification for Superiority of this compound
Linearity (r²) >0.99>0.99Both methods demonstrate good linearity.
Lower Limit of Quantification (LLOQ) 0.025 ng/mL[2]100 ng/mLThe use of a deuterated IS in an LC-MS/MS method typically allows for significantly lower detection limits.
Accuracy (% Bias) Within ±15% (Typically <5%)Within ±15%Deuterated standards more effectively compensate for matrix effects, often leading to accuracy closer to the nominal value.
Precision (% CV) <15% (Typically <10%)<15%The co-eluting nature of the deuterated standard minimizes variability introduced during sample processing and injection, resulting in better precision.
Recovery (%) Consistent and reproducible92.1 - 95.4%While the recovery of the structural analog is high, a deuterated standard is expected to have recovery that more closely mirrors the analyte across different lots of biological matrix, thus providing better normalization.
Matrix Effect Minimized due to co-elutionPotential for differential matrix effectsAs the structural analog has different physicochemical properties, it may be affected differently by matrix components, leading to ion suppression or enhancement that is not representative of the analyte.

Experimental Protocols

Method 1: Quantification of Amfenac using Deuterated Internal Standard (this compound)

This protocol is based on a validated HPLC/MS/MS method for the determination of Nepafenac and its active metabolite, Amfenac, in human plasma.[2]

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 50 µL of this compound internal standard solution in methanol.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • LC System: HPLC or UPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Amfenac: To be determined (e.g., precursor ion [M+H]⁺ or [M-H]⁻ → product ion)

    • This compound: To be determined (e.g., precursor ion [M+H]⁺ or [M-H]⁻ → product ion, with a +5 Da shift from Amfenac)

Method 2: Quantification of Amfenac using a Structural Analog Internal Standard (Fenbufen)

This protocol is based on a published HPLC method for the simultaneous determination of Amfenac and its metabolite in human plasma.

Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of plasma, add 100 µL of purified water, 0.2 g of ammonium sulphate, and 100 µL of Fenbufen internal standard solution in ethanol (100 µg/mL).

  • Vortex the mixture.

  • Centrifuge to separate the layers.

  • Directly inject the ethanol layer into the HPLC system.

Chromatographic Conditions:

  • LC System: HPLC system

  • Column: ODS reverse-phase column

  • Mobile Phase: A gradient of 20-80% acetonitrile in phosphate buffer (pH 7.0).

  • Detection: UV at 245 nm.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

cluster_SP Sample Preparation cluster_A Analysis cluster_D Data Processing P Plasma Sample IS Add Internal Standard (this compound or Fenbufen) P->IS PP Protein Precipitation (Acetonitrile) IS->PP C Centrifugation PP->C E Evaporation & Reconstitution (for LC-MS/MS) C->E LC LC Separation E->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Cal Quantify against Calibration Curve Ratio->Cal

A typical bioanalytical workflow using an internal standard.

cluster_Deuterated This compound (Deuterated IS) cluster_Analog Fenbufen (Structural Analog IS) d1 Identical Physicochemical Properties d2 Co-elution with Analyte d1->d2 d3 Experiences Same Matrix Effects d2->d3 d4 Accurate Correction d3->d4 Result Improved Accuracy & Precision d4->Result a1 Different Physicochemical Properties a2 Different Retention Time a1->a2 a3 Experiences Different Matrix Effects a2->a3 a4 Potential for Inaccurate Correction a3->a4 a4->Result

Logical flow comparing deuterated vs. analog internal standards.

Amfenac's Mechanism of Action: Inhibition of Cyclooxygenase

Amfenac is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking COX enzymes, Amfenac reduces the production of these pro-inflammatory molecules.

AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammation & Pain) COX->PGs Amfenac Amfenac Amfenac->COX Inhibition

Signaling pathway of Amfenac's mechanism of action.

Conclusion

The use of a deuterated internal standard such as this compound provides a clear advantage in the bioanalysis of Amfenac. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy, precision, and sensitivity compared to a structural analog. For researchers and drug development professionals who require the highest level of data integrity and robustness, this compound is the unequivocally superior choice for an internal standard.

References

A Comparative Analysis of Amfenac and Nepafenac Utilizing Amfenac-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Amfenac and its prodrug, Nepafenac, two non-steroidal anti-inflammatory drugs (NSAIDs) primarily used in ophthalmology. This document focuses on their mechanisms of action, pharmacokinetic profiles, and the analytical methodologies for their quantification, with a specific emphasis on the use of deuterated Amfenac (Amfenac-d5) as an internal standard for accurate bioanalysis.

Introduction

Nepafenac is a topical NSAID prodrug that readily penetrates the cornea.[1] Upon penetration, it is rapidly converted by intraocular hydrolases to its active metabolite, Amfenac.[2][3] Amfenac is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. The prodrug formulation of Nepafenac is designed to enhance corneal penetration, delivering the active Amfenac to target ocular tissues.

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Amfenac, the active form of Nepafenac, exerts its anti-inflammatory and analgesic effects by inhibiting the COX enzymes. The COX pathway is central to the inflammatory cascade, where arachidonic acid is converted into prostaglandins. By blocking this pathway, Amfenac effectively reduces the production of prostaglandins, thereby alleviating inflammation and pain.

ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_phys Prostaglandins (Physiological Functions) COX1->Prostaglandins_phys Prostaglandins_inflam Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_inflam Amfenac Amfenac Amfenac->COX1 Inhibition Amfenac->COX2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by Amfenac.

Pharmacokinetic Comparison

The pharmacokinetic profiles of Nepafenac and Amfenac have been extensively studied following topical ocular administration. Nepafenac, as a prodrug, is designed for efficient corneal penetration. Once inside the eye, it is rapidly metabolized to Amfenac.

Table 1: Pharmacokinetic Parameters of Nepafenac and Amfenac in Plasma Following Ocular Administration
ParameterNepafenacAmfenacReference
Mean Steady-State Cmax (ng/mL) 0.310 ± 0.1040.422 ± 0.121
Time to Reach Cmax (hours) ~2~3-5
Table 2: Peak Concentrations (Cmax) of Nepafenac and Amfenac in Rabbit Ocular Tissues Following a Single Topical Dose of 0.1% Nepafenac
TissueNepafenac (nM)Amfenac (nM)Reference
Sclera (posterior pole) 55.141.9
Choroid (posterior pole) 4.033.10
Retina (posterior pole) 2.720.705

In Vitro COX Inhibition

Amfenac is a potent inhibitor of both COX-1 and COX-2 enzymes. The half-maximal inhibitory concentrations (IC50) demonstrate its efficacy in blocking the activity of these enzymes.

Table 3: Cyclooxygenase (COX) Inhibitory Activity (IC50)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Amfenac 0.250.15

Experimental Protocols

Accurate quantification of Amfenac and Nepafenac in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.

Bioanalytical Method for Quantification of Amfenac and Nepafenac using this compound

This protocol outlines a general procedure for the simultaneous quantification of Amfenac and Nepafenac in plasma or ocular tissue homogenates using UPLC-MS/MS with this compound as an internal standard.

Sample Plasma or Tissue Homogenate Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject

Caption: Sample preparation workflow for LC-MS/MS analysis.

1. Sample Preparation:

  • Plasma: To 100 µL of plasma, add 10 µL of this compound internal standard working solution. Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Ocular Tissue: Homogenize the weighed tissue in an appropriate buffer. Add this compound internal standard. Perform protein precipitation with acetonitrile followed by centrifugation.

  • Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions:

  • Chromatographic Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is suitable for separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typically used.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for UPLC systems.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • Ion Transitions:

    • Nepafenac: Monitor the specific precursor to product ion transition.

    • Amfenac: Monitor the specific precursor to product ion transition.

    • This compound: Monitor the corresponding deuterated precursor to product ion transition.

  • Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared in the same biological matrix.

Conclusion

Nepafenac serves as an effective prodrug for the ocular delivery of Amfenac, a potent COX inhibitor. The enhanced corneal penetration of Nepafenac allows for the attainment of therapeutically relevant concentrations of Amfenac in both anterior and posterior segments of the eye. For accurate and reliable quantification of both compounds in research and drug development settings, the use of a stable isotope-labeled internal standard like this compound in conjunction with a validated LC-MS/MS method is highly recommended. This approach ensures the generation of high-quality data for pharmacokinetic and pharmacodynamic assessments.

References

Safety Operating Guide

Navigating the Disposal of Amfenac-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of Amfenac-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Amfenac.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the manufacturer-provided Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound is not widely available, the SDS for Amfenac sodium provides crucial safety information. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Safety and Handling ParameterGuidelineSource
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1]
Handling Area A well-ventilated area, preferably a chemical fume hood.[1]
Accidental Release For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, prevent entry into waterways and contact emergency services.[1]
Storage Store in a tightly sealed container in a cool, dry place.[1]

Step-by-Step Disposal Procedure

The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.

  • Segregation and Labeling :

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.

    • Store the waste in a clearly labeled, sealed, and chemically compatible container.

    • The label should prominently display the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.

  • Waste Accumulation :

    • Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation.

  • Arrange for Pickup :

    • Contact your institution's EHS department or a certified hazardous waste disposal service to schedule a pickup for the container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Waste Assessment cluster_primary_disposal Primary Disposal Route cluster_alternative Alternative (If Permitted) start This compound Waste Generated assess_sds Consult SDS and Institutional EHS Policy start->assess_sds segregate Segregate and Label Waste assess_sds->segregate in_lab In-Lab Treatment (e.g., Neutralization) assess_sds->in_lab Consider In-Lab Treatment? store Store in Designated SAA segregate->store pickup Arrange EHS/Hazardous Waste Pickup store->pickup check_policy Permitted by EHS? in_lab->check_policy check_policy->segregate Yes to_primary Follow Primary Route check_policy->to_primary No to_primary->segregate

Caption: Disposal Decision Workflow for this compound.

Experimental Protocols: In-Lab Treatment Considerations

In-lab treatment of chemical waste, such as neutralization or degradation, should only be performed if explicitly permitted by your institution's EHS policies and with a validated protocol. As of this writing, there are no established and validated protocols for the in-lab degradation of this compound for disposal purposes.

Amfenac is the active metabolite of Nepafenac, and studies on the degradation of Nepafenac indicate that it hydrolyzes to Amfenac. However, this does not render the compound non-hazardous. Therefore, attempting to degrade this compound without a validated protocol could lead to the generation of unknown and potentially more hazardous byproducts.

Disclaimer: The information provided in this guide is intended for informational purposes only and should not be considered a substitute for the guidance of your institution's Environmental Health and Safety department and the official Safety Data Sheet. Always prioritize safety and regulatory compliance in all laboratory procedures.

References

Essential Safety and Operational Guide for Handling Amfenac-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Amfenac-d5. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is the deuterated form of Amfenac, a potent anti-inflammatory compound, and should be handled with care in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategorySpecific RecommendationsRationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) for handling powder.[1]To prevent inhalation of airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]To prevent skin absorption. Gloves should be changed frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][2]To protect eyes from dust and splashes.
Body Protection Laboratory coat or disposable gown with a solid front, long sleeves, and tight-fitting cuffs.To protect skin and personal clothing from contamination.
Face Protection Face shield, in addition to goggles, when there is a risk of splashing.To provide a barrier for the entire face.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.

  • Designated Area: Establish a designated area for handling this compound to contain any potential contamination.

2. Handling Procedures:

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly before and after handling the compound, and before leaving the laboratory.

3. Storage:

  • Short-term: For storage up to one month, a temperature of -20°C is recommended.

  • Long-term: For periods up to six months, store at -80°C.

  • Conditions: Keep the container tightly sealed and store away from moisture.

Emergency Procedures

In the event of exposure, follow these first aid measures:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.
Eye Contact Rinse eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.

  • Waste Categorization: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be considered hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all this compound waste.

  • Regulations: The product should not be allowed to enter drains, water courses, or the soil. Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. It is recommended to use a licensed waste management company.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。